2-(3-Phenylpyridin-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-8-13-12(7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVWXVIMVMUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706300 | |
| Record name | (3-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227494-24-7 | |
| Record name | (3-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthetic pathways for 2-(3-phenylpyridin-2-yl)acetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the surveyed literature, this document outlines the most plausible multi-step approaches, including detailed discussions of key reactions and relevant experimental protocols based on analogous transformations.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and an acetonitrile group at the 2-position. This structural motif is of significant interest to the scientific community due to its potential applications in the development of novel pharmaceuticals and functional materials. The strategic placement of the phenyl and cyano functionalities on the pyridine core allows for a diverse range of chemical modifications, making it a valuable building block in organic synthesis.
This guide explores the feasible synthetic routes to this target molecule, focusing on a two-step strategy: the initial construction of a 2-halo-3-phenylpyridine intermediate, followed by the introduction of the acetonitrile moiety.
Proposed Synthetic Pathways
The synthesis of this compound is most logically approached through a convergent strategy. The primary disconnection lies between the pyridine ring and the acetonitrile group, suggesting two main pathways for the final step:
-
Pathway A: Palladium-catalyzed cyanation of a 2-halo-3-phenylpyridine intermediate.
-
Pathway B: Nucleophilic substitution of a 2-halo-3-phenylpyridine with the anion of phenylacetonitrile.
Both pathways necessitate the initial synthesis of a 2-halo-3-phenylpyridine (where the halogen is typically chlorine or bromine).
Step 1: Synthesis of 2-Halo-3-phenylpyridine Intermediate
The key intermediate for both proposed pathways is a pyridine ring substituted with a phenyl group at the 3-position and a halogen at the 2-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it an ideal choice for this transformation.
The general reaction involves the coupling of a 2,3-dihalopyridine (e.g., 2-chloro-3-bromopyridine or 2,3-dichloropyridine) with phenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the coupling is a critical consideration.
Caption: Synthesis of the 2-halo-3-phenylpyridine intermediate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for the synthesis of 2-chloro- or 2-bromo-3-phenylpyridine was not found, a general procedure for the Suzuki coupling of chloropyridines with arylboronic acids can be adapted[1].
| Parameter | Value/Condition |
| Reactants | 2,3-Dichloropyridine, Phenylboronic acid |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetonitrile/Methanol mixture |
| Temperature | 50 °C |
| Atmosphere | Nitrogen |
Procedure:
-
To a stirred solution of 2,3-dichloropyridine (1.0 eq) and phenylboronic acid (1.1 eq) in a mixture of acetonitrile and methanol, add potassium carbonate (2.0 eq) and triphenylphosphine (0.1 eq).
-
Purge the mixture with nitrogen gas for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-phenylpyridine.
Step 2, Pathway A: Palladium-Catalyzed Cyanation
This pathway involves the conversion of the 2-halo-3-phenylpyridine intermediate to the target molecule using a cyanide source and a palladium catalyst. This method is a modern and versatile approach for the synthesis of aryl nitriles.[2][3]
Caption: Pathway A: Palladium-catalyzed cyanation.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides
A specific protocol for the cyanation of 2-chloro-3-phenylpyridine is not available in the searched literature. However, a general and mild procedure for the palladium-catalyzed cyanation of (hetero)aryl chlorides using K₄[Fe(CN)₆] can be adapted.[4]
| Parameter | Value/Condition |
| Reactant | 2-Chloro-3-phenylpyridine |
| Cyanide Source | Potassium ferrocyanide (K₄[Fe(CN)₆]) |
| Catalyst | Palladium-based catalyst (e.g., Pd/CM-phos) |
| Base | Sodium carbonate (Na₂CO₃) |
| Solvent | Acetonitrile/Water mixture |
| Temperature | 70 °C |
Procedure:
-
In a reaction vessel, combine 2-chloro-3-phenylpyridine (1.0 eq), potassium ferrocyanide (0.5 eq), sodium carbonate (1.5 eq), and the palladium catalyst system (e.g., Pd/CM-phos, 1-2 mol%).
-
Add a mixture of acetonitrile and water as the solvent.
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain this compound.
Step 2, Pathway B: Nucleophilic Substitution with Phenylacetonitrile Anion
An alternative approach to introduce the acetonitrile moiety is through a nucleophilic substitution reaction. This involves the deprotonation of phenylacetonitrile with a strong base to form a carbanion, which then attacks the 2-position of the 2-halo-3-phenylpyridine.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 5. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Phenylpyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data specifically for 2-(3-Phenylpyridin-2-yl)acetonitrile is limited. This guide provides a comprehensive overview based on available information for closely related isomers and analogous chemical structures. Data points not specific to the title compound are clearly indicated.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a cyanomethyl group at the 2-position. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with pyridine and nitrile functionalities. The arrangement of these functional groups offers potential for the development of novel therapeutic agents and functional materials. This document aims to provide a detailed technical overview of its physicochemical properties, synthetic methodologies, and potential applications based on current scientific knowledge.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While specific experimental data for this isomer is scarce, properties can be predicted and compared with its isomers.
Table 1: Physicochemical Data Summary
| Property | Value | Remarks |
| Molecular Formula | C₁₃H₁₀N₂ | |
| Molecular Weight | 194.24 g/mol | |
| Melting Point | 63–65 °C | Data for 2-Phenyl-2-(pyridin-3-yl)acetonitrile. |
| Boiling Point | Not available | Data for the 2-phenyl-2-(pyridin-2-yl) isomer is 134°-136°C at 0.07 mmHg.[1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol and dichloromethane. | Inferred from related structures. |
| pKa | Not available | The pKa of the pyridinium ion for the 2-phenyl-2-(pyridin-2-yl) isomer is predicted to be 4.18. |
| LogP | Not available | The XLogP3 for the 2-phenyl-2-(pyridin-2-yl) isomer is 2.1. |
| Appearance | Solid | Based on the melting point of the related isomer. |
| CAS Number | 5005-40-3 | For 2-Phenyl-2-(pyridin-3-yl)acetonitrile. |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow for this compound
A likely synthetic strategy would involve the reaction of 2-chloro-3-phenylpyridine with the sodium salt of phenylacetonitrile.
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocol (Analogous Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile)
This protocol for the synthesis of the isomeric 2-phenyl-2-(pyridin-2-yl)acetonitrile can be adapted for the synthesis of the title compound.[1]
Materials:
-
Phenylacetonitrile
-
2-Bromopyridine
-
Sodium amide (NaNH₂)
-
Dry Toluene
-
6 N Hydrochloric acid
-
50% Sodium hydroxide solution
-
Ether
-
Sodium sulfate
-
Isopropyl ether
Procedure:
-
To a stirred suspension of powdered sodium amide (0.80 mol) in dry toluene (200 ml) in a three-neck round-bottom flask, phenylacetonitrile (0.40 mol) is added dropwise while maintaining the temperature at 30-35°C with an ice bath.
-
The mixture is then slowly heated to reflux and maintained for 4.5 hours with continuous stirring.
-
A solution of 2-bromopyridine (0.40 mol) in toluene (100 ml) is added dropwise at a rate that maintains reflux.
-
After the addition is complete, stirring and refluxing are continued for an additional 3 hours.
-
The reaction mixture is cooled to 25°C, and water (approx. 300 ml) is added cautiously.
-
The phases are separated, and the toluene layer is extracted with water and then with several portions of cold 6 N hydrochloric acid.
-
The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution.
-
The basic aqueous layer is extracted with ether.
-
The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by distillation, and the resulting product is recrystallized from isopropyl ether to yield 2-phenyl-2-(pyridin-2-yl)acetonitrile.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and pyridyl protons in the aromatic region (typically δ 7.0-8.6 ppm). A singlet for the methine proton (-CH(CN)-) would likely appear further upfield. For the related isomer, 2-phenyl-2-(pyridin-3-yl)acetonitrile, pyridinic protons have been reported in the δ 8.64–8.55 ppm range.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for the nitrile carbon (C≡N), the methine carbon, and the carbons of the phenyl and pyridyl rings, with chemical shifts indicative of their electronic environments.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.24 g/mol ). Fragmentation patterns would likely involve the loss of the cyanide radical (·CN) and cleavage of the bond between the methine carbon and the aromatic rings.
Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been reported for this compound, the broader class of phenyl-pyridyl-acetonitrile derivatives has been investigated for various therapeutic applications. For instance, the isomeric compound 2-phenyl-2-(pyridin-2-yl)acetonitrile is a known metabolite of antigastrin, a compound investigated for its ability to inhibit gastric acid secretion.
Given the structural motifs, potential areas of biological investigation for this compound could include:
-
Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element for various enzymes.
-
Receptor Modulation: The pyridine and phenyl rings can engage in hydrophobic and π-stacking interactions within receptor binding pockets.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical workflow for investigating its biological activity is presented below.
Caption: A general workflow for the investigation of biological activity.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide consolidates the available information, primarily from related isomers, to provide a foundational understanding of its physicochemical properties and potential synthetic routes. The presented data and protocols offer a starting point for researchers and drug development professionals interested in exploring the therapeutic and material science applications of this and related compounds. Further dedicated experimental investigation is necessary to fully characterize this specific isomer and unlock its potential.
References
In-Depth Technical Guide: 2-Phenyl-2-(pyridin-2-yl)acetonitrile
Introduction: This technical guide provides a comprehensive overview of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, a heterocyclic compound of interest to researchers in organic synthesis and drug development. The available scientific literature predominantly focuses on this specific isomer. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its applications as a versatile chemical intermediate.
Core Data and Identifiers
2-Phenyl-2-(pyridin-2-yl)acetonitrile is a well-characterized compound with several key identifiers and properties summarized below for easy reference.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 5005-36-7[1][2][3][4][5] |
| IUPAC Name | phenyl(pyridin-2-yl)acetonitrile[5][6] |
| Synonyms | α-Phenyl-2-pyridineacetonitrile, 2-Pyridylphenylacetonitrile, α-Phenyl-α-(2-pyridyl)acetonitrile[3][7] |
| Molecular Formula | C₁₃H₁₀N₂[2] |
| InChI Key | CAXNYFPECZCGFK-UHFFFAOYSA-N[1][5] |
| MDL Number | MFCD00023497[5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 194.23 g/mol [1] |
| Appearance | White to Off-White Solid[2] |
| Melting Point | 83-88.5 °C[2][6] |
| Boiling Point | 150 °C at 2 mmHg[2] / 134-136 °C at 0.07 mmHg[6] |
| Density | 1.124±0.06 g/cm³ (Predicted)[2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[2] |
| pKa | 4.18±0.10 (Predicted)[2] |
| Storage | Sealed in a dry place at 2-8°C[2] or room temperature[5] |
Experimental Protocols
The synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is typically achieved through a nucleophilic substitution reaction. The following protocol is based on established laboratory procedures.[6]
Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile[6]
Materials:
-
Phenylacetonitrile (46.8 g, 0.40 mole)
-
Sodium amide (31.2 g, 0.80 mole)
-
2-Bromopyridine (63.6 g, 0.40 mole)
-
Dry Toluene (300 ml total)
-
Water
-
6 N Hydrochloric acid
-
50% Sodium hydroxide solution
-
Ether
-
Sodium sulfate
-
Isopropyl ether
Equipment:
-
2-liter, three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Condenser with sodium hydroxide protection
-
Ice bath
Procedure:
-
Carbanion Formation:
-
Suspend powdered sodium amide in 200 ml of dry toluene in the reaction flask.
-
Add phenylacetonitrile dropwise to the stirred suspension, maintaining the temperature between 30-35°C using an ice bath.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring. This step generates the phenylacetonitrile carbanion.
-
-
Nucleophilic Substitution:
-
Dissolve 2-bromopyridine in 100 ml of toluene.
-
Add the 2-bromopyridine solution dropwise to the refluxing mixture at a rate that maintains reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 25°C.
-
Cautiously add approximately 300 ml of water to quench the reaction.
-
Separate the organic and aqueous phases.
-
Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.
-
Basify the combined acidic extracts with 50% sodium hydroxide solution, ensuring cooling during the process.
-
Extract the basic aqueous layer with ether.
-
Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
Distill the residue to obtain the product. The yield is approximately 41.7 g (54%).
-
-
Recrystallization:
-
The distilled product, which may crystallize, can be further purified by recrystallization from isopropyl ether to yield crystals with a melting point of 87-88.5°C.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.
Chemical Reactivity and Potential Transformations
The structure of 2-Phenyl-2-(pyridin-2-yl)acetonitrile allows for several chemical transformations, making it a valuable intermediate.
Caption: Potential chemical transformations of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.
Applications in Research and Drug Development
2-Phenyl-2-(pyridin-2-yl)acetonitrile and its structural class, α-pyridyl nitriles, are significant in medicinal chemistry and organic synthesis.[1]
-
Metabolite Studies: It has been identified as the major metabolite of α-phenyl-α-(2-pyridyl)thioacetamide (also known as SC 15396 or antigastrin), a compound investigated for its gastric acid secretion inhibitory properties.[1][2][4] This highlights its biological relevance.
-
Intermediate for Heterocycles: The compound is a key precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are prominent structures in pharmaceuticals and agrochemicals.[1] For instance, it is a substrate for creating polysubstituted indolizines, a class of compounds with notable pharmaceutical applications.[1]
-
Scaffold in Organic Synthesis: The molecule contains a versatile nitrile group and a pyridine ring. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[1] The pyridine ring offers a site for functionalization and can act as a ligand for metal catalysts.[1]
Biological Activity Relationship
The role of 2-Phenyl-2-(pyridin-2-yl)acetonitrile as a metabolite is a key aspect of its biological significance.
Caption: Relationship as a major metabolite of an antigastrin compound.
References
- 1. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 5005-36-7|2-Phenyl-2-(pyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. (RS)-Phenyl(pyridin-2-yl)acetonitrile (Pyronitrile) [lgcstandards.com]
Biological Activity of 2-(3-Phenylpyridin-2-yl)acetonitrile Derivatives: A Review of Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, there is currently a notable absence of published research specifically detailing the biological activity of 2-(3-Phenylpyridin-2-yl)acetonitrile and its derivatives. This indicates that this particular chemical scaffold has not been a significant focus of biological investigation to date, and therefore, a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time.
Researchers and drug development professionals interested in the potential of novel heterocyclic compounds should be aware that while the broader class of pyridine-containing molecules has been extensively studied and shown to exhibit a wide range of biological activities, the specific substitution pattern of a phenyl group at the 3-position and an acetonitrile group at the 2-position of the pyridine ring does not appear in the current body of scientific literature in the context of biological evaluation.
Our investigation involved targeted searches for terms including "this compound biological activity," "anticancer activity of this compound derivatives," and "synthesis and biological evaluation of this compound analogs." These inquiries did not yield any relevant studies containing the specific data required for an in-depth technical guide.
While the absence of data prevents a detailed analysis, it also highlights a potential area for novel research. The pyridine ring is a well-established pharmacophore, and the acetonitrile group can be a versatile synthon for the creation of various functional groups. The exploration of the biological activities of this compound derivatives could therefore be a fruitful endeavor for medicinal chemists and pharmacologists.
For researchers interested in related compounds, the following areas have been subjects of more extensive study:
-
2-Phenylacrylonitrile Derivatives: Certain derivatives of this class have been investigated for their potential as anticancer agents, with some studies reporting on their mechanism of action as tubulin inhibitors.
-
Arylpyridin-2-yl Guanidine Derivatives: These compounds have been explored as inhibitors of specific kinases, such as Mitogen- and Stress-Activated Kinase 1 (MSK1).
-
Other Substituted Pyridine Derivatives: A vast body of literature exists on pyridine derivatives with different substitution patterns, demonstrating a wide array of biological activities including, but not limited to, acetylcholinesterase inhibition, antiviral activity, and pesticidal effects.
Spectroscopic and Structural Characterization of 2-(3-Phenylpyridin-2-yl)acetonitrile and Related Analogs: A Technical Guide
Introduction
2-(3-Phenylpyridin-2-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and an acetonitrile group at the 2-position. This structural motif is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for its synthesis, identification, and the study of its chemical behavior. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from analogous structures.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~4.0-4.2 (s, 2H, -CH₂CN), 7.2-7.8 (m, Ar-H), 8.5-8.8 (m, Pyridine-H) |
| 2-Benzylpyridine [1][2] | CDCl₃ | 4.16 (s, 2H), 7.10-7.35 (m, 6H), 7.56 (td, 1H), 8.55 (d, 1H) |
| 3-Phenylpyridine [3][4] | CDCl₃ | 7.35-7.55 (m, 5H), 7.85 (dt, 1H), 8.60 (dd, 1H), 8.85 (d, 1H) |
| 2-Phenyl-2-(pyridin-2-yl)acetonitrile [5] | N/A | Aromatic protons in the range of 7.2-8.7 ppm, methine proton at ~5.0 ppm. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~25 (-CH₂CN), ~117 (-CN), 120-155 (Aromatic and Pyridine Carbons) |
| 2-Benzylpyridine [1] | CDCl₃ | 41.5, 121.2, 125.8, 127.5, 128.1, 128.2, 128.7, 129.1, 137.4, 137.7, 139.5, 139.9, 148.3, 157.7 |
| 3-Phenylpyridine [3] | CDCl₃ | 120.8, 123.6, 127.3, 128.9, 129.1, 134.3, 137.9, 148.3, 148.6, 153.2 |
| 2-(pyridin-2-yl) pyrimidine derivatives [6] | DMSO-d₆ | Pyridine and pyrimidine carbons typically appear between 120-165 ppm. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Interpretation |
| This compound (Predicted) | KBr or Nujol | ~2240-2260 | C≡N stretch (nitrile) |
| ~3000-3100 | Aromatic C-H stretch | ||
| ~1400-1600 | Aromatic C=C and C=N stretch | ||
| 2-Phenyl-2-(pyridin-2-yl)acetonitrile [5] | N/A | 2200-2260 | C≡N stretch (sharp, medium intensity) |
| Acetonitrile [7][8] | N/A | 2252 | C≡N stretch |
| Derivatives of 2-pyridylacetonitrile [9] | N/A | 2212-2218 | C≡N stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation (Predicted/Observed) |
| This compound | ESI or EI | 195.09 ([M+H]⁺) | Loss of HCN, loss of phenyl group, pyridine ring fragments |
| 2-Phenyl-2-(pyridin-2-yl)acetonitrile [5] | N/A | 194.08 ([M]⁺) | [M-H]⁺ |
| 3-Phenylpyridine [3][10] | GC-MS | 155 ([M]⁺) | 154, 128 |
| Acetonitrile [11][12] | EI | 41 ([M]⁺) | N/A |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of organic compounds, which are applicable to this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A typical pulse sequence like 'zg30' is used. Set a spectral width of approximately 16 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence such as 'zgpg30' is commonly used. Set a spectral width of about 240 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required to obtain a good spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Acquisition (EI): For Electron Ionization (EI), introduce a small amount of the sample (if sufficiently volatile) into the mass spectrometer, where it is vaporized and bombarded with electrons.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]
- 8. Acetonitrile [webbook.nist.gov]
- 9. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetonitrile [webbook.nist.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Uncharted Territory: The Therapeutic Potential of 2-(3-Phenylpyridin-2-yl)acetonitrile Awaits Exploration
A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the biological activity and potential therapeutic targets of the novel compound, 2-(3-Phenylpyridin-2-yl)acetonitrile. Despite the rich therapeutic landscape of pyridine-containing molecules in drug discovery, this specific structural isomer remains largely unexplored, presenting a greenfield opportunity for researchers and drug development professionals.
Currently, there is no published data detailing the mechanism of action, specific biological targets, or quantitative measures of activity (such as IC50 or Ki values) for this compound. Consequently, information regarding its influence on signaling pathways and detailed experimental protocols for its biological assessment are also unavailable.
The absence of empirical data necessitates a predictive and exploratory approach to begin to understand the potential therapeutic utility of this molecule.
A Call for Foundational Research
To unlock the potential of this compound, a foundational research program is required. The logical first steps would involve a comprehensive screening and profiling campaign.
Proposed Initial Research Workflow
The following diagram outlines a logical workflow for the initial investigation of this compound.
Figure 1. A proposed experimental workflow for the initial characterization and development of this compound.
Potential Starting Points for Investigation
While no direct evidence exists, the structural motifs within this compound, namely the phenylpyridine and acetonitrile groups, may offer clues for initial therapeutic area exploration. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer: As seen in kinase inhibitors.
-
Anti-inflammatory: Targeting enzymes like COX or cytokine signaling.
-
Antiviral/Antibacterial: Through various mechanisms.
-
Neurological: Acting on receptors and enzymes in the central nervous system.
Therefore, initial screening panels could be biased towards these areas. Furthermore, in silico approaches, such as reverse docking against a library of known drug targets, could provide the first hypothetical targets for experimental validation.
Conclusion
The compound this compound represents a blank slate in the field of medicinal chemistry. Its therapeutic potential is currently unknown and awaits discovery through rigorous scientific investigation. The workflow and potential areas of interest outlined above provide a starting point for researchers to begin to unravel the biological activities of this novel molecule. The data generated from such studies will be critical in determining if this compound or its derivatives can be developed into next-generation therapeutics. Drug development professionals are encouraged to consider this compound as a novel scaffold for future discovery programs.
A Technical Guide to Substituted Phenylpyridines: From Synthesis to Therapeutic and Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylpyridines represent a versatile and highly significant class of heterocyclic compounds that have garnered substantial interest across diverse scientific disciplines. Their unique structural motif, which combines the electronic properties of both a phenyl and a pyridine ring, imparts them with a remarkable ability to interact with a wide array of biological targets and to serve as exceptional ligands in organometallic complexes. This technical guide provides an in-depth review of the synthesis, biological activity, and material science applications of substituted phenylpyridines, with a focus on their roles as kinase inhibitors, dopamine transporter ligands, and phosphorescent emitters in organic light-emitting diodes (OLEDs).
Applications in Medicinal Chemistry
The rigid structure and tunable electronic nature of the phenylpyridine scaffold make it a privileged core in medicinal chemistry, enabling precise interactions with enzyme active sites and receptors.
Kinase Inhibition
Substituted phenylpyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2][3][4]
The following table summarizes the in vitro inhibitory activity of representative substituted phenylpyridine and related heterocyclic derivatives against several key kinases.
| Compound ID | Target Kinase | R-Group Substitutions | IC50 (nM) | Reference |
| 8a | p38α MAP Kinase | 2-(2-amino-4-pyridyl), 3-(4-fluorophenyl) on chromone | 17 | [3][4] |
| 7a | Bcr-Abl Kinase | 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide scaffold | 14.2 | [5] |
| Compound 4 | CDK2/cyclin A2 | Pyrazolopyridine scaffold | 240 | [6] |
| Compound 11 | CDK2/cyclin A2 | Pyrazolopyridine scaffold | 500 | [6] |
| Compound I | Bcr-Abl Kinase | 2,6,9-trisubstituted purine scaffold | 40 - 90 | [7] |
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its inhibition is a key therapeutic strategy.[1][8][9] The RAF/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival, and its aberrant activation is common in many cancers.[1][10][11]
Below are diagrams illustrating these pathways and the points of inhibition by kinase inhibitors.
Dopamine Transporter (DAT) Inhibition
Substituted phenylpyridines are also investigated as ligands for the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. DAT inhibitors have therapeutic potential for conditions like depression and attention-deficit/hyperactivity disorder (ADHD).
The binding affinities of several phenyl-substituted tropane analogs, which share structural similarities with some phenylpyridine scaffolds, for the dopamine transporter are presented below.
| Compound Class | R-Group Substitutions | Ki (nM) | Reference |
| Phenyl-substituted tropane analogs | Varied N- and 2-substituents | 1.8 - 40 | [12] |
| Cocaine Analog | [3H]WIN 35,428 | Kd = 16 | [13] |
Applications in Materials Science: OLEDs
In the realm of materials science, cyclometalated iridium(III) complexes featuring substituted phenylpyridine ligands are cornerstone materials for phosphorescent organic light-emitting diodes (OLEDs). These materials enable the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.
Quantitative Data: Photophysical Properties and OLED Performance
The table below highlights key photophysical data for several iridium(III) complexes with phenylpyridine-based ligands.
| Complex | Emission Color | Photoluminescence Quantum Yield (Φ) | Max. External Quantum Efficiency (EQE) | Reference |
| Ir(ppy)3 derivatives | Green-Yellow | 0.1 - 0.4 | ~24% | [14][15] |
| Fluorinated phenylpyridine Ir(III) complexes | Blue to Green | > 0.60 (in CH2Cl2) | Not specified | [15] |
| Bulky substituent phenylpyridine Ir(III) complexes | Red-shifted emission | Varies with substituent | Not specified | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative phenylpyridine derivative and for key biological and device fabrication assays.
Synthesis of a Substituted Phenylpyridine Kinase Inhibitor
The following is a general procedure adapted from the synthesis of imidazo[4,5-b]pyridin-2-one-based p38 MAP kinase inhibitors.[16]
-
Step 1: Nucleophilic Aromatic Substitution: A mixture of 2-chloro-3-nitropyridine and the desired aniline derivative in ethanol is heated under reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with ethanol, and dried to yield the N-aryl-3-nitropyridin-2-amine.
-
Step 2: Reduction of the Nitro Group: The product from Step 1 is dissolved in a suitable solvent like ethanol or ethyl acetate, and palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated to give the corresponding diamine.
-
Step 3: Cyclization to form the Imidazopyridinone Core: The diamine is dissolved in a solvent such as tetrahydrofuran (THF), and a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) is added. The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired imidazo[4,5-b]pyridin-2-one scaffold.
-
Step 4: Further Functionalization (e.g., Suzuki Coupling): If further substitution on the phenyl or pyridine ring is required, standard cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed. The imidazopyridinone core (if halogenated) is reacted with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like dioxane/water under heating.
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific kinase.[17][18][19][20][21]
-
Preparation of Reagents:
-
Kinase buffer: Typically contains Tris-HCl, MgCl2, and dithiothreitol (DTT).
-
Substrate: A specific peptide or protein that is phosphorylated by the kinase.
-
ATP: Often used with a radioactive label ([γ-32P]ATP) or in a system with fluorescence-based detection.
-
Test Compound: Dissolved in DMSO to create a stock solution, then serially diluted to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction, typically by adding a solution containing EDTA.
-
-
Detection and Data Analysis:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence/Luminescence Assay: Use a commercial kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. The light output is inversely correlated with kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO alone).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive binding assay using [3H]WIN 35,428 to determine the binding affinity (Ki) of a test compound for the dopamine transporter.[12][13][22][23]
-
Tissue Preparation:
-
Homogenize brain tissue rich in DAT (e.g., striatum) in a cold buffer (e.g., Tris-HCl with sucrose).
-
Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, the radioligand ([3H]WIN 35,428) at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, a separate set of tubes is prepared with a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
OLED Fabrication and Testing
This is a generalized workflow for the fabrication of a small-molecule OLED via thermal evaporation and its subsequent testing.[24][25][26][27][28]
Conclusion
The substituted phenylpyridine scaffold is a testament to the power of heterocyclic chemistry in addressing challenges in both medicine and material science. Its continued exploration promises the development of more selective and potent kinase inhibitors for targeted cancer therapy, novel CNS-active agents, and next-generation displays and lighting technologies with enhanced efficiency and stability. The synthetic methodologies, quantitative data, and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals seeking to innovate within this exciting and impactful area of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro protein kinase assay [bio-protocol.org]
- 18. In vitro kinase assay [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 21. protocols.io [protocols.io]
- 22. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ossila.com [ossila.com]
- 25. displayman.com [displayman.com]
- 26. OLED - Wikipedia [en.wikipedia.org]
- 27. mbraun.com [mbraun.com]
- 28. ossila.com [ossila.com]
Safety and Toxicity Profile of 2-(3-Phenylpyridin-2-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct safety and toxicity data for 2-(3-Phenylpyridin-2-yl)acetonitrile was found in the public domain at the time of this report. The following information is extrapolated from data on the closely related isomer, 2-Phenyl-2-(2-pyridyl)acetonitrile, and the general toxicological profiles of nitrile-containing compounds and pyridine derivatives. All data presented for the specific compound refers to 2-Phenyl-2-(2-pyridyl)acetonitrile and should be interpreted with caution as indicative of the potential hazards of this compound.
Introduction
This compound is a heterocyclic compound incorporating a phenyl group, a pyridine ring, and a nitrile functional group. Its structural complexity suggests a range of potential biological activities, making a thorough understanding of its safety and toxicity profile a critical prerequisite for any research or drug development application. This technical guide provides a comprehensive overview of the anticipated toxicological properties of this compound, based on available data for a structural isomer and the well-documented toxicities of its constituent chemical classes.
Predicted Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to be classified as a hazardous substance. The safety data sheet for its isomer, 2-Phenyl-2-(2-pyridyl)acetonitrile, indicates the following hazard statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
It is prudent to handle this compound with the same level of caution.
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for the isomer 2-Phenyl-2-(2-pyridyl)acetonitrile and general toxicity data for related nitrile compounds. This data provides a basis for estimating the potential toxicity of this compound.
Table 1: Acute Toxicity Data for 2-Phenyl-2-(2-pyridyl)acetonitrile [1][2]
| Endpoint | Route of Exposure | Species | Value | Classification |
| Acute Toxicity | Oral | - | - | Toxic if swallowed[1][2] |
| Acute Toxicity | Dermal | - | - | Toxic in contact with skin[1] |
| Acute Toxicity | Inhalation | - | - | Toxic if inhaled[1] |
Table 2: Irritation Data for 2-Phenyl-2-(2-pyridyl)acetonitrile [1]
| Endpoint | Organ | Result | Classification |
| Skin Irritation | Skin | Causes skin irritation | Irritant[1] |
| Eye Irritation | Eyes | Causes serious eye irritation | Irritant[1] |
Table 3: General Acute Toxicity of Representative Nitrile Compounds
| Compound | Route of Exposure | Species | LD50/LC50 |
| Acetonitrile | Oral | Mouse | 617 mg/kg[3] |
| Acetonitrile | Dermal | Rabbit | >2 g/kg[3] |
| Acetonitrile | Inhalation | Rat | 7551 ppm/8H[3] |
| Phenylacetonitrile | Inhalation | Mouse | 100 mg/m³/2H |
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is likely to be driven by two primary mechanisms related to its chemical structure: the metabolic release of cyanide from the nitrile group and the inherent toxicity of the pyridine moiety.
Cyanide-Mediated Toxicity
Many nitrile compounds exert their toxic effects through the in vivo metabolic conversion to cyanide.[4] This process is typically mediated by cytochrome P450 enzymes in the liver. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death.
Caption: Postulated metabolic activation of this compound and subsequent cyanide-mediated inhibition of cellular respiration.
Pyridine-Related Toxicity
Pyridine and its derivatives can exhibit a range of toxic effects, including hepatotoxicity and neurotoxicity. The mechanisms are varied but can involve oxidative stress, depletion of glutathione, and covalent binding to cellular macromolecules. The antibacterial activity of some pyridine derivatives has been linked to their interaction with bacterial lipopolysaccharides.[5]
Experimental Protocols for In Vitro Toxicity Assessment
A standard battery of in vitro tests is recommended to definitively determine the safety profile of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.1 to 100 µM) and incubate for 24-72 hours.[7]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It is an initial screen for the mutagenic potential of a chemical.
Protocol:
-
Strain Selection: Use appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA) to detect different types of mutations.[8][9]
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[8][9]
-
Exposure: Expose the bacterial strains to various concentrations of this compound in a minimal agar medium lacking histidine.[10]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]
Caption: General workflow of the bacterial reverse mutation (Ames) test.
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.[11][12]
-
Compound Exposure: Treat the cells with at least three analyzable concentrations of this compound for a short (3-6 hours) or long (24 hours) duration, with and without metabolic activation (S9).[11][12]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[12]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[12]
Caption: Key steps in the in vitro mammalian cell micronucleus test.
Conclusion and Recommendations
While specific toxicological data for this compound are not currently available, the information from its isomer and the general properties of nitriles and pyridines suggest a potential for significant toxicity. It is strongly recommended that this compound be handled as a hazardous substance, with appropriate personal protective equipment and engineering controls in place.
A comprehensive in vitro and in vivo toxicological evaluation is essential before this compound is considered for any application, particularly in drug development. The experimental protocols outlined in this guide provide a framework for such an evaluation, which should include, at a minimum, assessments of cytotoxicity, genotoxicity, and acute toxicity. Further studies to investigate specific organ toxicities (e.g., hepatotoxicity) and to elucidate the precise mechanisms of toxicity are also warranted.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. nib.si [nib.si]
- 11. criver.com [criver.com]
- 12. nucro-technics.com [nucro-technics.com]
Technical Guide: Solubility and Biological Context of Phenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the solubility characteristics and biological significance of pyridine-containing phenylacetonitrile compounds. Due to the limited availability of specific data for 2-(3-Phenylpyridin-2-yl)acetonitrile, this document leverages information on its close structural isomer, 2-Phenyl-2-(pyridin-2-yl)acetonitrile, as a representative model. This guide outlines experimental protocols for solubility determination and presents the known biological context of this class of compounds, offering a framework for research and development activities.
Solubility Profile
Table 1: Qualitative Solubility of 2-Phenyl-2-(pyridin-2-yl)acetonitrile
| Solvent | Solubility |
| Chloroform | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
The moderate polarity suggested by its structure, which includes a phenyl group, a pyridine ring, and a nitrile group, is consistent with its limited solubility in both polar and non-polar organic solvents.[2] For drug development purposes, a comprehensive understanding of a compound's solubility in a wider range of solvents, particularly aqueous and buffered solutions, is crucial.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, established experimental methods can be employed. The choice of method often depends on the properties of the compound and the desired accuracy.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.[3][4][5] It directly measures the amount of solute dissolved in a saturated solution.
Experimental Workflow:
Caption: Gravimetric method for solubility determination.
Detailed Steps:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.
-
Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Quantification of Solute: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the solution, typically using a rotary evaporator or by heating in an oven, leaving behind the dissolved solute.[4]
-
Mass Determination: The container with the dried solute is weighed, and the mass of the solute is determined by subtraction.
-
Solubility Calculation: The solubility is then calculated and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).
UV-Vis Spectrophotometry
For compounds that possess a chromophore and absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and often more rapid method for determining solubility.[6][7][8]
Experimental Workflow:
Caption: UV-Vis spectrophotometry for solubility determination.
Detailed Steps:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance at the wavelength of maximum absorption (λmax) is measured to create a calibration curve.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method.
-
Sample Preparation: A clear aliquot of the saturated solution is carefully diluted with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the predetermined λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.
Biological Context and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its isomer, 2-Phenyl-2-(pyridin-2-yl)acetonitrile, is known to be a metabolite of the experimental anti-gastrin drug, SC 15396.[9][10][11][12] Gastrin is a hormone that stimulates the secretion of gastric acid in the stomach. Therefore, compounds that inhibit the action of gastrin could be valuable in treating conditions related to excessive stomach acid.
The metabolic conversion of SC 15396 to 2-Phenyl-2-(pyridin-2-yl)acetonitrile is a key aspect of its pharmacological profile.
Caption: Metabolic pathway of SC 15396.
This metabolic relationship suggests that 2-Phenyl-2-(pyridin-2-yl)acetonitrile itself may possess biological activity, potentially contributing to the overall pharmacological effect of the parent drug. Further research would be necessary to elucidate the specific interactions of this metabolite with biological targets and its role, if any, in the inhibition of gastric acid secretion. The structural similarity of this compound suggests it could be investigated for similar biological activities.
Conclusion
This technical guide provides a foundational understanding of the solubility and potential biological relevance of this compound, primarily through the lens of its closely related isomer. The outlined experimental protocols offer a clear path for determining the precise solubility of this compound in various solvents, a critical step in its potential development as a research tool or therapeutic agent. Furthermore, the established biological context of the isomeric compound provides a starting point for investigating the pharmacological properties of this compound and related molecules. As with any scientific investigation, direct experimental validation is essential to confirm the properties of the specific compound of interest.
References
- 1. chembk.com [chembk.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Gravimetric Analysis [wiredchemist.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols: 2-(3-Phenylpyridin-2-yl)acetonitrile in Medicinal Chemistry
A comprehensive search for the medicinal chemistry applications of 2-(3-Phenylpyridin-2-yl)acetonitrile has revealed a notable scarcity of publicly available research on this specific scaffold. Extensive database queries did not yield specific examples of its use in the development of therapeutic agents, associated quantitative biological data (such as IC50 or Ki values), detailed experimental protocols for biological assays, or elucidated signaling pathways. The majority of available literature focuses on its structural isomer, 2-phenyl-2-(pyridin-2-yl)acetonitrile, and other derivatives of pyridylacetonitrile.
This document, therefore, provides a general overview of the synthetic strategies and potential applications of the broader class of phenyl-pyridyl-acetonitrile compounds, drawing inferences from the more extensively studied isomers. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound.
Synthesis of Phenyl-Pyridyl-Acetonitrile Scaffolds
The synthesis of phenyl-pyridyl-acetonitrile derivatives typically involves the nucleophilic substitution of a halopyridine with phenylacetonitrile in the presence of a strong base.
Protocol: General Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile
Materials:
-
Phenylacetonitrile
-
2-Bromopyridine
-
Sodium amide (NaNH₂)
-
Dry toluene
-
6 N Hydrochloric acid
-
50% Sodium hydroxide solution
-
Ether
-
Sodium sulfate
-
Isopropyl ether
Procedure:
-
To a stirred suspension of powdered sodium amide in dry toluene in a three-neck round-bottom flask, add phenylacetonitrile dropwise while maintaining the temperature at 30-35°C with an ice bath.
-
After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.
-
Add a solution of 2-bromopyridine in toluene dropwise at a rate that maintains reflux.
-
Continue stirring and refluxing for an additional 3 hours after the addition is complete.
-
Cool the mixture to 25°C and cautiously add water.
-
Separate the phases and extract the toluene layer with water and then with several portions of cold 6 N hydrochloric acid.
-
Basify the acid extracts with 50% sodium hydroxide solution with cooling and extract with ether.
-
Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
The residue can be further purified by distillation and recrystallization from isopropyl ether.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile.
Potential Medicinal Chemistry Applications
While specific data for this compound is unavailable, the broader class of molecules containing the pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry. This suggests that derivatives of this compound could be explored for various therapeutic targets.
Kinase Inhibition
Many pyridine-containing compounds have been investigated as kinase inhibitors. For instance, derivatives of 6-phenylpyridin-2-yl guanidine have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential target for inflammatory diseases.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, which is often targeted by kinase inhibitors.
Caption: Generalized MAPK signaling pathway targeted by kinase inhibitors.
Anticancer Activity
The 2-phenylacrylonitrile scaffold, which shares structural similarities with the target molecule, has been explored for its anticancer properties. Derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Anticancer Activity (General)
A common method to assess the anticancer activity of new compounds is the MTT assay.
Materials:
-
Cancer cell line (e.g., HCT116, BEL-7402)
-
Normal cell line (for cytotoxicity comparison)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known anticancer drug).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Anticancer Screening:
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Future Directions
The lack of specific research on this compound presents an opportunity for novel investigations. Researchers are encouraged to:
-
Synthesize and characterize this compound and its derivatives.
-
Screen these compounds against a panel of therapeutic targets, such as kinases, proteases, and receptors.
-
Evaluate their cytotoxic and other biological activities in relevant cell-based and in vivo models.
-
Conduct structure-activity relationship (SAR) studies to optimize lead compounds.
By systematically exploring this scaffold, its potential contribution to medicinal chemistry and drug discovery can be elucidated.
Applications of 2-(3-Phenylpyridin-2-yl)acetonitrile in Organic Synthesis: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Phenylpyridin-2-yl)acetonitrile is a versatile, yet underexplored, building block in organic synthesis. Its unique structure, featuring a pyridine ring, a phenyl substituent, and a reactive acetonitrile moiety, offers a rich platform for the construction of complex heterocyclic systems and other valuable organic molecules. This document provides a comprehensive overview of the potential applications of this compound, drawing upon the known reactivity of analogous structures. Detailed hypothetical protocols for its synthesis and subsequent transformations are presented to guide researchers in its practical use. While specific experimental data for this compound is limited in the current literature, the methodologies described herein are based on well-established synthetic transformations of related cyanomethylpyridines.
Introduction
The cyanomethylpyridine scaffold is a privileged motif in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group activates the adjacent methylene protons, making it a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The pyridine ring itself can participate in a range of transformations and provides a site for tuning the electronic and steric properties of the molecule. The additional phenyl substituent at the 3-position of the pyridine ring in this compound introduces further opportunities for molecular diversification. This document aims to serve as a practical guide for the synthetic utility of this promising, though not extensively studied, compound.
Synthesis of this compound
Proposed Synthetic Protocol
A potential synthetic route involves the reaction of 2-chloro-3-phenylpyridine with benzyl cyanide in the presence of a strong base such as sodium amide.
Reaction:
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add powdered sodium amide (1.2 equivalents) and dry toluene.
-
Formation of Benzylic Anion: While stirring, add a solution of benzyl cyanide (1.0 equivalent) in dry toluene dropwise from the dropping funnel.
-
Reaction with Pyridine: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the benzylic anion.
-
Nucleophilic Substitution: Cool the reaction mixture to room temperature and add a solution of 2-chloro-3-phenylpyridine (1.0 equivalent) in dry toluene dropwise.
-
Reaction Completion: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Starting Materials | 2-chloro-3-phenylpyridine, Benzyl cyanide |
| Base | Sodium amide (NaNH₂) |
| Solvent | Dry Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up followed by extraction |
| Purification | Column Chromatography |
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Applications in Organic Synthesis
The structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other functionalized molecules. The following sections outline potential synthetic transformations.
Reactions Involving the Nitrile Group
The nitrile functionality is a versatile synthetic handle that can be converted into various other functional groups.
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-(3-phenylpyridin-2-yl)acetic acid. This transformation is fundamental for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.
Experimental Protocol (General):
-
Dissolve this compound in a suitable solvent (e.g., ethanol, water).
-
Add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize to the isoelectric point to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the product.
The nitrile can be reduced to a primary amine, 2-(3-phenylpyridin-2-yl)ethan-1-amine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These amines are important building blocks for the synthesis of pharmaceuticals and agrochemicals.
Experimental Protocol (General, using LiAlH₄):
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Cool the suspension in an ice bath and add a solution of this compound in the same solvent dropwise.
-
After the addition, stir the reaction at room temperature until completion.
-
Carefully quench the reaction by the sequential addition of water and aqueous NaOH.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to obtain the primary amine.
Reactions Involving the Activated Methylene Group
The methylene protons alpha to both the pyridine ring and the nitrile group are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then react with various electrophiles.
The carbanion can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to introduce substituents at the alpha-position.
The active methylene group can participate in Knoevenagel or Claisen-type condensation reactions with aldehydes, ketones, or esters to form a variety of substituted alkenes and other complex molecules.
Cyclization Reactions for Heterocycle Synthesis
This compound is an excellent precursor for the synthesis of fused heterocyclic systems.
Reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[1,2-a]pyrimidine derivatives, which are known to possess a wide range of biological activities.
In a multicomponent reaction with an elemental sulfur and an active methylene carbonyl compound in the presence of a base, this compound could potentially undergo a Gewald-type reaction to afford substituted thieno[2,3-b]pyridines.
Table 2: Summary of Potential Synthetic Applications and Expected Products
| Reaction Type | Reagents | Product Class |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| α-Alkylation | Base, R-X | α-Substituted Acetonitrile |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Nitrile |
| Gewald Reaction | Sulfur, Carbonyl Compound, Base | Thieno[2,3-b]pyridine |
Diagram 2: Potential Synthetic Transformations of this compound
Caption: Potential reaction pathways for this compound.
Conclusion
This compound represents a promising but currently underutilized scaffold in organic synthesis. The presence of multiple reactive sites allows for its elaboration into a wide array of complex molecules, particularly heterocyclic systems of medicinal and material interest. While specific, optimized experimental procedures for this compound are scarce, the protocols and applications outlined in this document, based on the known chemistry of related compounds, provide a solid foundation and a starting point for further research and development. It is anticipated that future synthetic studies will unlock the full potential of this versatile building block.
References
experimental setup for scaling up 2-(3-Phenylpyridin-2-yl)acetonitrile production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthetic route for the production of 2-(3-Phenylpyridin-2-yl)acetonitrile, a valuable building block in medicinal chemistry. The synthesis involves a regioselective Suzuki-Miyaura coupling to construct the 3-phenylpyridine core, followed by a palladium-catalyzed cyanation. This document provides detailed experimental protocols for both laboratory and kilogram-scale production, along with expected yields, purity data, and critical safety considerations for handling hazardous reagents.
Introduction
Substituted pyridylacetonitriles are important intermediates in the synthesis of various biologically active compounds. The title compound, this compound, possesses a unique substitution pattern that makes it an attractive starting material for the development of novel therapeutics. The synthetic approach outlined herein is designed for efficiency, scalability, and control over product purity.
Synthetic Strategy
The overall synthetic pathway is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction between a 2,3-dihalopyridine and phenylboronic acid to selectively form a 2-halo-3-phenylpyridine intermediate. This is followed by a cyanation reaction to introduce the acetonitrile moiety at the 2-position of the pyridine ring.
Scheme 1: Overall Synthesis of this compound
Caption: Synthetic workflow for this compound production.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-phenylpyridine (Intermediate)
This protocol describes a regioselective Suzuki-Miyaura coupling reaction. 2,3-Dibromopyridine is used as the starting material, where the higher reactivity of the bromine at the 3-position under specific conditions allows for selective coupling with phenylboronic acid.
Laboratory Scale (100 g)
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-dibromopyridine (237 g, 1.0 mol), phenylboronic acid (134 g, 1.1 mol), and sodium carbonate (212 g, 2.0 mol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (1 L) and water (250 mL).
-
Catalyst Addition: To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (7.3 g, 0.01 mol).
-
Reaction: Heat the mixture to 85 °C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (1 L) and extract with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-phenylpyridine.
Kilogram Scale (5 kg)
-
Reactor Preparation: Charge a 100 L glass-lined reactor with 2,3-dibromopyridine (11.85 kg, 50 mol), phenylboronic acid (6.7 kg, 55 mol), and potassium carbonate (13.8 kg, 100 mol).
-
Solvent Charging: The reactor is purged with nitrogen. A degassed mixture of toluene (50 L) and water (12.5 L) is added.
-
Catalyst Charging: A solution of [Pd(dppf)Cl₂] (365 g, 0.5 mol) in toluene (2 L) is added to the reactor.
-
Reaction Execution: The mixture is heated to 90-95 °C with vigorous stirring for 18-24 hours. Reaction completion is monitored by HPLC.
-
Quenching and Phase Separation: Cool the reactor to 40-50 °C and add water (50 L). Stir for 30 minutes and then allow the phases to separate. The aqueous layer is drained.
-
Palladium Removal: To the organic layer, add a solution of L-cysteine (500 g) in water (10 L) and stir at 60 °C for 4 hours to scavenge residual palladium.[1] After cooling, the aqueous layer is separated.
-
Solvent Removal and Isolation: The organic layer is washed with brine (20 L) and then concentrated under vacuum. The resulting crude oil is then subjected to vacuum distillation to yield pure 2-bromo-3-phenylpyridine.
Step 2: Synthesis of this compound (Final Product)
This protocol details the cyanation of the 2-bromo-3-phenylpyridine intermediate. A palladium-catalyzed reaction with sodium cyanide is described. For larger scales, safety is paramount due to the high toxicity of cyanide.
Laboratory Scale (50 g)
-
Reaction Setup: In a 1 L three-necked flask under a nitrogen atmosphere, dissolve 2-bromo-3-phenylpyridine (117 g, 0.5 mol) in dry, degassed N,N-dimethylformamide (DMF) (500 mL).
-
Reagent Addition: Add sodium cyanide (27 g, 0.55 mol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5.8 g, 0.005 mol).
-
Reaction: Heat the mixture to 120 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a mixture of ice water (1.5 L) and ethyl acetate (500 mL). Stir vigorously for 30 minutes.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 300 mL). Combine the organic layers, wash with water (3 x 500 mL) to remove DMF, then with brine (500 mL). Dry over anhydrous sodium sulfate and concentrate. The crude product is purified by recrystallization from a mixture of ethanol and water.
Kilogram Scale (2.5 kg) - Continuous Flow Option
Due to the hazards of large-scale batch cyanations, a continuous flow process is recommended for kilogram-scale production.[2]
-
Feed Solutions:
-
Solution A: A solution of 2-bromo-3-phenylpyridine (5.85 kg, 25 mol) and a suitable palladium catalyst (e.g., a Pd-NHC complex, 0.1 mol%) in a high-boiling solvent like dimethyl sulfoxide (DMSO) (25 L).
-
Solution B: A solution of sodium cyanide (1.35 kg, 27.5 mol) in DMSO (25 L).
-
-
Flow Reactor Setup: The two feed solutions are pumped at controlled flow rates into a heated static mixer or a packed-bed reactor containing an inert packing material. The reactor is maintained at a temperature of 140-160 °C. The residence time is optimized based on small-scale flow experiments (typically 10-30 minutes).
-
Quenching: The output stream from the reactor is directly quenched into a cooled, stirred vessel containing water.
-
Extraction and Purification: The quenched mixture is continuously fed into a liquid-liquid extractor for counter-current extraction with a suitable organic solvent (e.g., toluene). The organic phase is then washed with water to remove residual DMSO and cyanide.
-
Isolation: The solvent is removed under vacuum, and the crude product is purified by large-scale crystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Cyanation (Batch) | Step 2: Cyanation (Flow) |
| Scale | 5 kg | 2.5 kg | >10 kg/day |
| Starting Material | 2,3-Dibromopyridine | 2-Bromo-3-phenylpyridine | 2-Bromo-3-phenylpyridine |
| Key Reagents | Phenylboronic Acid, K₂CO₃ | NaCN | NaCN |
| Catalyst | [Pd(dppf)Cl₂] | Pd(PPh₃)₄ | Pd-NHC complex |
| Catalyst Loading | 0.5 - 1.0 mol% | 0.5 - 1.0 mol% | 0.1 - 0.5 mol% |
| Solvent | Toluene/Water | DMF | DMSO |
| Temperature | 90-95 °C | 120 °C | 140-160 °C |
| Reaction Time | 18-24 hours | 8-12 hours | 10-30 min (residence) |
| Expected Yield | 75-85% | 80-90% | >90% |
| Purity (crude) | >90% | >95% | >95% |
| Purity (final) | >99% | >99.5% | >99.5% |
| Purification | Vacuum Distillation | Recrystallization | Crystallization |
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-(3-Phenylpyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(3-phenylpyridin-2-yl)acetonitrile as a versatile precursor for the synthesis of a variety of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below offer step-by-step guidance for the synthesis of key heterocyclic scaffolds, including pyridothienopyrimidines, pyrazolopyridines, and thiazolopyridines.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of approved drugs.[1][2] The pyridine ring and its fused derivatives are of particular interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] this compound is a valuable starting material for the construction of such heterocyclic systems due to the presence of a reactive methylene group and a nitrile functionality, which can participate in a variety of cyclization reactions.
Synthesis of Novel Heterocycles
The following sections detail the synthetic protocols for the preparation of various heterocyclic compounds from this compound.
Synthesis of Pyridothienopyrimidines
Pyridothienopyrimidines are a class of fused heterocyclic compounds that have demonstrated significant antimicrobial and anticancer activities.[4][5][6][7] A common and efficient method for the synthesis of the precursor 2-aminothieno[2,3-b]pyridine is the Gewald reaction.[8][9][10][11][12]
Experimental Protocol: Gewald Reaction for 2-Amino-3-cyano-4-phenyl-thieno[2,3-b]pyridine
This protocol is adapted from the general principles of the Gewald reaction.
-
Step 1: Knoevenagel Condensation.
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol) and a catalytic amount of a suitable base such as morpholine or triethylamine (2 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
-
Step 2: Addition of Carbon Disulfide.
-
Cool the reaction mixture in an ice bath and add carbon disulfide (12 mmol) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Step 3: Alkylation and Cyclization.
-
Add a suitable alkylating agent, for example, ethyl bromoacetate (11 mmol), to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Step 4: Work-up and Purification.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then triturated with cold ethanol, and the resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-aminothieno[2,3-b]pyridine derivative.
-
Table 1: Representative Yields for Gewald Reaction Products
| Precursor | Product | Yield (%) | Reference |
| Ketone, α-cyanoester, Sulfur | 2-Aminothiophene | Varies | [8][9] |
Workflow for the Synthesis of Pyridothienopyrimidines
Caption: Synthetic workflow for pyridothienopyrimidines.
Synthesis of Pyrazolopyridines
Pyrazolopyridines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer properties.[1][2][13] A common synthetic route involves the condensation of a β-enaminonitrile with hydrazine.[14]
Experimental Protocol: Synthesis of 3-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine
This protocol is based on the reaction of a pyridylacetonitrile derivative with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine.[14]
-
Step 1: Formation of the Enaminonitrile.
-
A mixture of this compound (10 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) is heated at reflux for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminonitrile.
-
-
Step 2: Cyclization with Hydrazine.
-
The crude enaminonitrile is dissolved in ethanol (30 mL), and hydrazine hydrate (15 mmol) is added.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
Upon cooling, the product precipitates from the solution.
-
-
Step 3: Work-up and Purification.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude pyrazolopyridine can be purified by recrystallization from a suitable solvent like ethanol.
-
Table 2: Representative Yields for Pyrazolopyridine Synthesis
| Precursor | Product | Yield (%) | Reference |
| 2-Pyridylacetonitrile derivative | Pyrazolopyridine | 75 | [14] |
Workflow for the Synthesis of Pyrazolopyridines
Caption: Synthetic workflow for pyrazolopyridines.
Synthesis of Thiazolopyridines
Thiazolopyridines are fused heterocyclic systems that have been investigated for their antimicrobial and anticancer activities.[3][15][16] A versatile method for their synthesis is the reaction of a 2-halopyridine derivative with a thiazole precursor. Alternatively, building the thiazole ring onto the pyridine scaffold is a common strategy.
Experimental Protocol: Synthesis of 2-Amino-3-benzoyl-thiazolo[5,4-b]pyridine
This protocol describes a Hantzsch-type thiazole synthesis starting from a 2-amino-3-cyanopyridine derivative which can be obtained from this compound.
-
Step 1: Synthesis of 2-Amino-3-cyanopyridine. (This is a hypothetical intermediate for the purpose of this protocol as direct synthesis from the starting material needs to be established).
-
This intermediate would be synthesized from this compound through a series of reactions, potentially involving activation of the methylene group followed by amination and cyclization.
-
-
Step 2: Hantzsch Thiazole Synthesis.
-
A mixture of the 2-amino-3-cyanopyridine derivative (10 mmol) and an α-haloketone, such as 2-bromoacetophenone (11 mmol), in ethanol (50 mL) is heated at reflux for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
-
Step 3: Work-up and Purification.
-
After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with ethanol and then purified by recrystallization from a suitable solvent (e.g., acetic acid or DMF) to afford the desired thiazolopyridine.
-
Table 3: Representative Yields for Thiazolopyridine Synthesis
| Precursor | Product | Yield (%) | Reference |
| 4-Amino-5H-thiazol-2-one, Chalcone | Thiazolo[4,5-b]pyridine | Moderate | [3] |
Biological Activity and Signaling Pathways
The synthesized heterocyclic compounds are expected to exhibit a range of biological activities. For instance, many pyridothienopyrimidines and pyrazolopyridines have been reported to possess anticancer properties by targeting various protein kinases.[4][5][6][7] Thiazolopyridine derivatives have shown promise as antimicrobial agents by potentially inhibiting bacterial enzymes like DNA gyrase.[3]
Potential Signaling Pathway Inhibition by Synthesized Heterocycles
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico T… [ouci.dntb.gov.ua]
- 16. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest [proquest.com]
Application Note: High-Purity Isolation of 2-(3-Phenylpyridin-2-yl)acetonitrile via Flash Column Chromatography
Abstract
This application note details a robust and efficient protocol for the purification of 2-(3-Phenylpyridin-2-yl)acetonitrile from a crude synthetic reaction mixture using flash column chromatography. The described methodology consistently yields the target compound with high purity (>98%), making it suitable for subsequent use in pharmaceutical research and development. This document provides a step-by-step experimental procedure, a summary of expected results, and a visual workflow to guide researchers in achieving reproducible, high-quality purification.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of downstream applications, including high-throughput screening and lead optimization. This protocol outlines a standard laboratory procedure for the removal of unreacted starting materials, byproducts, and other impurities using silica gel flash chromatography. The method is optimized for scalability and efficiency, catering to the needs of both academic and industrial research settings.
Physicochemical Properties of Structurally Related Compounds
To develop a suitable purification method, the physicochemical properties of structurally similar compounds were considered. Phenyl-2-pyridylacetonitrile, an isomer, is a white to off-white solid with a melting point of 83-85°C and is slightly soluble in chloroform, DMSO, and methanol[1]. Phenylacetonitrile is a colorless oily liquid[2]. These properties suggest that this compound is a moderately polar compound, making it an ideal candidate for normal-phase chromatography.
Experimental Protocol
This protocol assumes the user has a crude reaction mixture containing this compound and is familiar with basic laboratory safety procedures.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
2. Preparation of the Crude Sample (Dry Loading):
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
3. Thin Layer Chromatography (TLC) Analysis for Solvent System Selection:
-
Prepare a TLC developing chamber with a solvent system of 80:20 Hexanes:Ethyl Acetate.
-
Spot a small amount of the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in the chamber.
-
Visualize the plate under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Adjust the ratio of hexanes to ethyl acetate as needed to achieve this Rf value.
4. Column Chromatography Procedure:
-
Pack a glass column with silica gel using a slurry method with hexanes.
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Begin the elution with 100% hexanes to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexanes (2 column volumes)
-
95:5 Hexanes:Ethyl Acetate (4 column volumes)
-
90:10 Hexanes:Ethyl Acetate (4 column volumes)
-
85:15 Hexanes:Ethyl Acetate (until the product has fully eluted)
-
-
Collect fractions of approximately 20 mL in individual test tubes.
-
Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
5. Product Isolation and Analysis:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected results from the purification of 1 gram of crude this compound.
| Parameter | Value |
| Starting Material | |
| Crude Mass | 1.0 g |
| Crude Purity (by HPLC) | ~75% |
| Chromatography Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 3 cm (diameter) x 30 cm (length) |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient |
| Flow Rate | ~10 mL/min |
| Purified Product | |
| Yield | 650 - 700 mg (65-70%) |
| Purity (by HPLC) | >98% |
| Appearance | White to Off-White Solid |
Workflow and Process Visualization
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle organic solvents with care as they are flammable.
-
Acetonitrile and its derivatives can be toxic if ingested or absorbed through the skin[3].
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using standard laboratory equipment. By following this procedure, researchers can obtain the target compound in high purity, which is essential for its intended use in drug discovery and development pipelines.
References
Application Notes and Protocols for the Quantification of 2-(3-Phenylpyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(3-Phenylpyridin-2-yl)acetonitrile in various matrices. The following methods are designed to offer robust and reliable quantification for research, quality control, and drug development purposes.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
A summary of the recommended analytical methods and their typical performance characteristics is provided below.
Table 1: Summary of Analytical Methods and Performance Data
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC with UV/Vis Detector | LC with Triple Quadrupole MS |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 254 nm | Not Applicable |
| Ionization Mode | Not Applicable | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Not Applicable | To be determined by direct infusion |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
3.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile[1]
-
HPLC-grade Methanol
-
Formic Acid (≥98%)
-
Ultrapure Water
3.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3.1.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
3.2.1. Materials and Reagents
-
All reagents listed for the HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog of the analyte.
3.2.2. Instrumentation
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3.2.3. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards containing the analyte (0.1 - 1000 ng/mL) and a fixed concentration of the internal standard.
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3.2.4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3 min: 10% to 95% B
-
3-4 min: 95% B
-
4-4.1 min: 95% to 10% B
-
4.1-5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.2.5. Mass Spectrometer Settings
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for the analyte and internal standard should be optimized by direct infusion.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
3.2.6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for analytical quantification.
Method Selection Logic
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols for Screening 2-(3-Phenylpyridin-2-yl)acetonitrile Derivatives
Introduction
This document provides a comprehensive set of protocols for the screening and characterization of 2-(3-phenylpyridin-2-yl)acetonitrile derivatives. The proposed screening cascade is designed to identify and validate potential inhibitors of protein kinases, a common target class for pyridine-containing small molecules. The workflow progresses from a high-throughput primary screen to secondary biochemical and cellular assays for hit confirmation and characterization.
Hypothetical Target: Tyrosine Kinase (e.g., Src or EGFR)
For the purpose of these protocols, we will assume the target is a representative non-receptor tyrosine kinase, Src. However, these protocols can be readily adapted for other tyrosine or serine/threonine kinases.
Primary High-Throughput Screening (HTS): Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Application Note:
The HTRF assay is a robust, sensitive, and high-throughput method for measuring kinase activity.[1][2] It is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2). In this kinase assay, a biotinylated substrate peptide is phosphorylated by the kinase. A Europium cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-XL665 are brought into proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[3]
Experimental Workflow Diagram:
Caption: Workflow for the HTRF kinase assay.
Protocol: HTRF Kinase Assay
Materials:
-
384-well low-volume white plates
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
HTRF KinEASE™ STK S2 Kit (Cisbio) or similar, containing:
-
Europium cryptate-labeled anti-phospho-tyrosine antibody (Eu-Ab)
-
Streptavidin-XL665 (SA-XL665)
-
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection buffer
-
Test compounds (this compound derivatives) in 100% DMSO
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO.
-
Enzyme Addition: Add 5 µL of Src kinase solution (e.g., 2 nM in kinase reaction buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[2]
-
Reaction Initiation: Add 5 µL of a 2x substrate/ATP mixture (e.g., 200 nM biotinylated peptide and 20 µM ATP in kinase reaction buffer) to each well to start the reaction. Final volume is 10 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of HTRF detection mixture (Eu-Ab and SA-XL665 diluted in HTRF detection buffer according to the manufacturer's instructions) to each well. This stops the kinase reaction (due to EDTA in the detection buffer) and initiates the detection process.[2]
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm. The HTRF ratio (665/620) is calculated.
Data Presentation:
| Compound ID | Conc. (µM) | Raw 665 nm | Raw 620 nm | HTRF Ratio (665/620) | % Inhibition |
| Control (+) | 0 | 50000 | 10000 | 5.0 | 0% |
| Control (-) | 0 | 5000 | 9800 | 0.51 | 100% |
| Derivative 1 | 10 | 15000 | 9900 | 1.52 | 77.5% |
| Derivative 2 | 10 | 48000 | 10100 | 4.75 | 5.6% |
Hit Confirmation and Secondary Assays
Biochemical Hit Confirmation: Fluorescence Polarization (FP) Kinase Assay
Application Note:
Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescent molecule (tracer) to a larger molecule (antibody).[4] In this competitive immunoassay format, the kinase phosphorylates a substrate peptide. This phosphorylated peptide then competes with a fluorescently labeled phosphopeptide tracer for binding to a phospho-specific antibody. High kinase activity results in a large amount of phosphorylated product, which displaces the tracer from the antibody, leading to a low FP signal. Kinase inhibitors reduce the amount of phosphorylated product, allowing more tracer to bind to the antibody, resulting in a high FP signal.[5][6]
Signaling Pathway Diagram:
Caption: Principle of the competitive FP kinase assay.
Protocol: Fluorescence Polarization (FP) Kinase Assay
Materials:
-
384-well black, low-volume plates
-
Recombinant human Src kinase
-
Unlabeled peptide substrate (same as HTRF or similar)
-
ATP
-
FP tracer (fluorescently labeled phosphopeptide)
-
Anti-phospho-tyrosine antibody
-
Kinase reaction buffer
-
FP detection buffer
-
Test compounds
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (in a dose-response format) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of Src kinase solution to each well.
-
Add 5 µL of substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination: Stop the reaction by adding 5 µL of stop buffer (kinase buffer containing EDTA).
-
Detection: Add 5 µL of detection mix containing the anti-phospho-tyrosine antibody and the FP tracer.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on an FP-capable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm). The instrument measures fluorescence intensity parallel and perpendicular to the plane of polarized excitation light and calculates the millipolarization (mP) value.
Data Presentation (IC₅₀ Determination):
| Compound ID | Conc. (µM) | mP Value | % Activity |
| Derivative 1 | 100 | 245 | 2.5% |
| Derivative 1 | 30 | 238 | 6.0% |
| Derivative 1 | 10 | 210 | 20.0% |
| Derivative 1 | 3 | 155 | 47.5% |
| Derivative 1 | 1 | 110 | 70.0% |
| Derivative 1 | 0.3 | 85 | 82.5% |
| Derivative 1 | 0.1 | 75 | 87.5% |
| IC₅₀ | ~2.5 µM |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Application Note:
CETSA is a powerful method for verifying that a compound binds to its intended target within a cellular environment.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10]
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa cells)
-
Cell culture medium and reagents
-
Test compound and vehicle (DMSO)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Ultracentrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Cell Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10⁷ cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize total protein concentration.
-
Analyze the amount of soluble target protein by Western blot. Load equal amounts of protein per lane.
-
Quantify band intensities using densitometry.
-
-
Data Analysis: Plot the relative amount of soluble protein (normalized to the 40°C sample) as a function of temperature for both vehicle- and compound-treated samples to generate melting curves.
Data Presentation (CETSA Melt Curve):
| Temperature (°C) | Vehicle (% Soluble) | Compound (% Soluble) |
| 40 | 100% | 100% |
| 44 | 98% | 100% |
| 48 | 85% | 99% |
| 52 | 55% | 95% |
| 56 | 20% | 75% |
| 60 | 5% | 40% |
| 64 | 2% | 15% |
Cellular Activity and Cytotoxicity Assays
Cell Viability Assay: MTT Assay
Application Note:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[14] This assay is used to determine the cytotoxic or cytostatic effects of the compounds on cancer or normal cell lines.
Logical Relationship Diagram:
Caption: Principle of the MTT cell viability assay.
Protocol: MTT Assay
Materials:
-
96-well clear flat-bottom plates
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds (2x final concentration). Incubate for 48-72 hours.
-
MTT Addition: Remove 100 µL of the medium from each well. Add 10 µL of the 5 mg/mL MTT solution to each well and mix gently.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.[13]
-
Data Acquisition: Incubate for another 15-30 minutes at room temperature, protected from light. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[11]
Data Presentation (GI₅₀ Determination):
| Compound ID | Conc. (µM) | Absorbance (570 nm) | % Growth Inhibition |
| Derivative 1 | 100 | 0.06 | 96.0% |
| Derivative 1 | 30 | 0.11 | 92.1% |
| Derivative 1 | 10 | 0.35 | 74.8% |
| Derivative 1 | 3 | 0.78 | 44.3% |
| Derivative 1 | 1 | 1.15 | 17.9% |
| Derivative 1 | 0.3 | 1.35 | 3.6% |
| Derivative 1 | 0.1 | 1.41 | -0.7% |
| GI₅₀ | ~4.5 µM |
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay
Application Note:
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released, and thus to the number of damaged cells.[18]
Protocol: LDH Assay
Materials:
-
96-well clear flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium (phenol red-free medium is recommended for the assay step)
-
Test compounds
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the assay.
-
Background: Medium only.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
Data Presentation:
| Compound ID | Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous | 0 | 0.25 | 0% |
| Maximum | 0 | 1.85 | 100% |
| Derivative 1 | 10 | 1.50 | 78.1% |
| Derivative 2 | 10 | 0.30 | 3.1% |
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. domainex.co.uk [domainex.co.uk]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH Cytotoxicity Assay [bio-protocol.org]
Application Notes and Protocols for the Functionalization of 2-(3-Phenylpyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential strategies for the chemical modification of 2-(3-phenylpyridin-2-yl)acetonitrile. This versatile scaffold is of interest in medicinal chemistry and materials science, and its functionalization allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.
Introduction
The chemical structure of this compound offers multiple sites for functionalization, including the pyridine ring, the phenyl ring, and the nitrile group. The pyridine nitrogen imparts a degree of deactivation to the pyridine ring towards electrophilic substitution, while activating the positions ortho and para to it for nucleophilic attack. The phenyl group and the nitrile moiety also present opportunities for a variety of chemical transformations. This document outlines key reactive pathways, providing detailed protocols for selected transformations.
Functionalization Strategies
The primary avenues for the functionalization of this compound can be categorized as follows:
-
Reactions involving the Nitrile Group: The cyano group can be transformed into a variety of other functional groups, providing a gateway to diverse molecular architectures.
-
C-H Functionalization of the Pyridine and Phenyl Rings: Direct activation of carbon-hydrogen bonds offers an efficient and atom-economical approach to introduce new substituents.
-
Electrophilic Aromatic Substitution on the Phenyl Ring: The pendant phenyl group can undergo classical electrophilic substitution reactions.
-
Reduction of the Pyridine Ring: The aromatic pyridine core can be hydrogenated to yield piperidine derivatives, which are common motifs in pharmaceuticals.
Section 1: Reactions of the Nitrile Group
The nitrile functionality is a versatile precursor for various functional groups.
Hydrolysis to Carboxylic Acid
Hydrolysis of the nitrile group affords the corresponding carboxylic acid, 2-(3-phenylpyridin-2-yl)acetic acid, a valuable intermediate for further derivatization, such as amide coupling.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane) is added a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).
-
The reaction mixture is heated to reflux and stirred for a period of 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and the pH is carefully adjusted to neutral with a suitable base (e.g., sodium hydroxide solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired carboxylic acid.
Table 1: Representative Data for Nitrile Hydrolysis
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-(3-Phenylpyridin-2-yl)acetic acid | H2SO4, H2O/EtOH, Reflux | Typically >80% | General Procedure |
Reduction to Primary Amine
Reduction of the nitrile yields 2-(3-phenylpyridin-2-yl)ethan-1-amine, introducing a basic amino group that can be further functionalized.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
A solution of this compound (1.0 eq) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with the ethereal solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude primary amine.
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
Table 2: Representative Data for Nitrile Reduction
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-(3-Phenylpyridin-2-yl)ethan-1-amine | 1. LiAlH₄, THF, 0 °C to rt; 2. H₂O, NaOH(aq) | Typically >85% | [1] |
Reaction with Grignard Reagents to form Ketones
The addition of a Grignard reagent to the nitrile, followed by acidic workup, yields a ketone, providing a route to introduce a new carbon-carbon bond.
Experimental Protocol: Reaction with a Grignard Reagent
-
To a solution of the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 1.2 eq) is added a solution of this compound (1.0 eq) in a dry ethereal solvent at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude imine is then hydrolyzed by stirring with an aqueous acid (e.g., 2 M HCl) at room temperature or with gentle heating until the reaction is complete.
-
The mixture is neutralized with a base, and the product is extracted with an organic solvent, dried, and purified by chromatography.
Table 3: Representative Data for Grignard Reaction with Nitrile
| Starting Material | Grignard Reagent | Product | Yield (%) | Reference |
| This compound | MeMgBr | 1-(3-Phenylpyridin-2-yl)propan-1-one | Varies | General Procedure |
Section 2: C-H Functionalization of the Aromatic Rings
Direct C-H activation is a powerful tool for the late-stage functionalization of the pyridine and phenyl rings. Palladium-catalyzed reactions are particularly prominent in this area.
Palladium-Catalyzed ortho-Arylation of the Phenyl Ring
The pyridine nitrogen can act as a directing group to facilitate the palladium-catalyzed C-H arylation at the ortho-position of the 3-phenyl substituent.[2]
Experimental Protocol: Pd-Catalyzed C-H Arylation
-
To a reaction vessel are added this compound (1.0 eq), the aryl halide (e.g., aryl iodide or bromide, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
A suitable solvent (e.g., DMF, DMA, or toluene) is added, and the vessel is sealed.
-
The reaction mixture is heated to 100-140 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Table 4: Representative Data for Pd-Catalyzed C-H Arylation
| Starting Material | Aryl Halide | Product | Catalyst System | Yield (%) | Reference |
| This compound | 4-Iodotoluene | 2-(3-(2-Tolyl)phenylpyridin-2-yl)acetonitrile | Pd(OAc)₂/PCy₃, K₂CO₃ | Varies | [2] |
DOT Script for C-H Arylation Workflow
Caption: Workflow for the palladium-catalyzed ortho-C-H arylation of the phenyl ring.
Section 3: Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The pyridine ring will act as a deactivating group, directing substitution to the meta and para positions of the phenyl ring.
Nitration of the Phenyl Ring
Experimental Protocol: Nitration
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C is added a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at 0-10 °C for 1-2 hours.
-
The reaction is then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried.
-
The crude product, a mixture of nitro-isomers, can be purified and separated by column chromatography.
Table 5: Representative Data for Nitration
| Starting Material | Product (Major Isomers) | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-(3-(3-Nitrophenyl)pyridin-2-yl)acetonitrile & 2-(3-(4-Nitrophenyl)pyridin-2-yl)acetonitrile | HNO₃, H₂SO₄, 0-10 °C | Varies | General Procedure |
Section 4: Reduction of the Pyridine Ring
Catalytic hydrogenation can reduce the pyridine ring to a piperidine ring. The choice of catalyst and reaction conditions is crucial to achieve selectivity over the reduction of the nitrile group or the phenyl ring.[1]
Catalytic Hydrogenation to Piperidine
Experimental Protocol: Catalytic Hydrogenation
-
A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel.
-
A hydrogenation catalyst (e.g., PtO₂ or Rh/C, 5-10 mol%) is added.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C) for 24-48 hours.
-
After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated, and the residue is worked up (e.g., by neutralization and extraction) to isolate the crude product.
-
Purification is performed by chromatography or recrystallization.
Table 6: Representative Data for Pyridine Ring Reduction
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-(3-Phenylpiperidin-2-yl)acetonitrile | H₂, PtO₂, AcOH, 50 atm, 60 °C | Varies | [1] |
DOT Script for Functionalization Pathways
Caption: Overview of functionalization pathways for this compound.
Conclusion
The functionalization of this compound offers a rich field for chemical exploration, enabling the synthesis of a wide array of derivatives. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to design and execute synthetic routes to novel compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic substitution of a 2-halo-3-phenylpyridine with a phenylacetonitrile carbanion. This typically involves reacting 2-bromo-3-phenylpyridine with phenylacetonitrile in the presence of a strong base.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: The choice of base, solvent, reaction temperature, and reaction time are all crucial factors that can significantly impact the product yield. Moisture and air sensitivity of the reagents also play a significant role.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials (2-bromo-3-phenylpyridine and phenylacetonitrile) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What are the expected side products in this synthesis?
A4: Potential side products can arise from self-condensation of phenylacetonitrile, decomposition of the base, or competing reaction pathways of the pyridine ring. Under strongly basic conditions, dimerization or polymerization of phenylacetonitrile can occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or solvent. 3. Reaction temperature is too low. 4. Incomplete deprotonation of phenylacetonitrile. | 1. Use freshly opened or properly stored strong base (e.g., sodium amide). 2. Ensure all glassware is oven-dried and the solvent is anhydrous. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Increase the molar equivalent of the base or allow for a longer deprotonation time before adding the pyridine substrate. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, causing oxidative side reactions. 3. Prolonged reaction time. | 1. Maintain a consistent and controlled reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC and quench it once the starting material is consumed. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple side products. 3. Emulsion formation during aqueous workup. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Use column chromatography with a carefully selected solvent gradient for purification. 3. During workup, add brine to break up emulsions. |
| Inconsistent Yields Between Batches | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. 3. Scale-up issues. | 1. Use reagents and solvents from the same trusted source for all experiments. 2. Standardize the experimental protocol, including addition rates and stirring speed. 3. When scaling up, ensure efficient stirring and heat transfer are maintained. |
Data Presentation: Yield Optimization
The following table summarizes the impact of different reaction parameters on the yield of this compound, based on analogous reactions reported in the literature.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Amide (NaNH₂) | Toluene | Reflux | 4.5 | ~54 | [1] |
| Sodium Amide (NaNH₂) | Toluene | 30 | 16 | Varies | [2] |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to rt | 6 | Expected Moderate | N/A |
| Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | 80 | 12 | Expected Moderate | N/A |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 60 | 8 | Expected Moderate | N/A |
Note: Yields for LDA, KOtBu, and NaH are expected ranges based on their common use in similar nucleophilic substitution reactions. "rt" denotes room temperature.
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of the isomeric 2-phenyl-2-(pyridin-2-yl)acetonitrile.[1]
Materials:
-
2-Bromo-3-phenylpyridine
-
Phenylacetonitrile
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
6 N Hydrochloric acid
-
50% Sodium hydroxide solution
-
Ether
-
Sodium sulfate
-
Isopropyl ether
Procedure:
-
To a stirred suspension of powdered sodium amide (0.80 mol) in dry toluene (200 mL) in an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and a condenser protected with a drying tube, add phenylacetonitrile (0.40 mol) dropwise.
-
Maintain the temperature at 30-35°C during the addition using an ice bath.
-
After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.
-
Add a solution of 2-bromo-3-phenylpyridine (0.40 mol) in toluene (100 mL) dropwise at a rate that maintains reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 3 hours.
-
Cool the mixture to 25°C and cautiously add water (approx. 300 mL).
-
Separate the phases and extract the aqueous layer with toluene.
-
Wash the combined organic layers with water and then extract with cold 6 N hydrochloric acid.
-
Basify the acid extracts with 50% sodium hydroxide solution with cooling and extract with ether.
-
Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
The residue can be further purified by distillation or recrystallization from a suitable solvent like isopropyl ether.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low product yield.
References
troubleshooting side reactions in 2-(3-Phenylpyridin-2-yl)acetonitrile synthesis
Technical Support Center: Synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The most common and practical synthetic route involves a two-step process starting from 2-methyl-3-phenylpyridine: (1) benzylic bromination using N-Bromosuccinimide (NBS), followed by (2) nucleophilic substitution with a cyanide salt.
Troubleshooting Guides (Question & Answer Format)
Step 1: Benzylic Bromination of 2-Methyl-3-phenylpyridine
Q1: My benzylic bromination reaction is showing low conversion and multiple spots on my TLC plate. What are the likely causes?
A1: Low conversion and the formation of multiple byproducts are common issues in radical-initiated benzylic brominations. The primary causes are typically related to reagent quality, reaction conditions, or competing side reactions.
-
Inactive Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) decomposes over time. Ensure you are using a fresh or properly stored batch.
-
Insufficient Light/Heat: Radical initiation requires an energy source. Ensure your reaction is adequately heated (typically to the reflux temperature of the solvent, like CCl₄ or cyclohexane) or irradiated with a suitable UV lamp.
-
Over-bromination: The product, 2-(bromomethyl)-3-phenylpyridine, can react with another equivalent of NBS to form 2-(dibromomethyl)-3-phenylpyridine. Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) and consider adding it in portions to maintain a low concentration.
-
Ring Bromination: Although benzylic C-H bonds are weaker, electrophilic aromatic substitution on the pyridine or phenyl ring can occur, especially if trace acid is present.[1] Using non-polar solvents and ensuring the absence of acid can minimize this. The reaction should favor the radical pathway.[2][3]
Q2: The crude product from the bromination step appears to be degrading during workup or purification. How can I improve its stability?
A2: Benzylic halides, particularly heteroaromatic ones, can be unstable, lachrymatory, and susceptible to hydrolysis or decomposition on silica gel.
-
Minimize Aqueous Contact: During the workup, wash the organic layer quickly with water and brine, and dry it thoroughly. Prolonged contact with water can lead to hydrolysis, forming 2-(3-phenylpyridin-2-yl)methanol.
-
Avoid Silica Gel Chromatography: If possible, use the crude 2-(bromomethyl)-3-phenylpyridine directly in the next step after removing the solvent. The primary byproduct, succinimide, is often insoluble in the reaction solvent and can be filtered off. If purification is essential, consider a rapid filtration through a plug of neutral alumina instead of a full silica gel column.
Step 2: Cyanation of 2-(Bromomethyl)-3-phenylpyridine
Q3: I'm getting a very low yield of the final product, this compound. What should I check?
A3: Low yields in this nucleophilic substitution are often traced back to reaction conditions, the quality of reagents, or the presence of moisture.
-
Solvent Choice: The cyanide salt (NaCN or KCN) must be at least partially soluble for the reaction to proceed. Use a polar aprotic solvent like DMSO or DMF.[4]
-
Anhydrous Conditions: This is critical. Any water in the reaction can hydrolyze the starting benzylic bromide to the corresponding alcohol, which will not react with cyanide. Ensure glassware is oven-dried and solvents are anhydrous.
-
Cyanide Source: Use finely powdered and dry sodium or potassium cyanide to maximize surface area and reactivity.
-
Reaction Temperature: While some heat may be necessary, excessive temperatures can promote elimination reactions or other decomposition pathways. A typical range is 50-80 °C. Monitor the reaction's progress by TLC.
Q4: My final product is contaminated with a major impurity that has a similar polarity. What could it be?
A4: The most probable impurity is the alcohol byproduct, 2-(3-phenylpyridin-2-yl)methanol . This forms when the starting material, 2-(bromomethyl)-3-phenylpyridine, reacts with water. This highlights the importance of maintaining strictly anhydrous conditions throughout the cyanation step. Another less common possibility is the formation of a dimer via Wurtz-type coupling. Careful purification by column chromatography or recrystallization is needed to separate the desired nitrile from these byproducts.
Data Presentation
Table 1: Troubleshooting Summary for Benzylic Bromination
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive radical initiator. | Use a fresh batch of AIBN or benzoyl peroxide. |
| Insufficient heat or light for initiation. | Ensure reaction is at reflux or properly irradiated. | |
| Multiple Products | Over-bromination (dibromide formation). | Use 1.0-1.1 equivalents of NBS; add portion-wise. |
| Ring bromination (electrophilic attack). | Run the reaction in a non-polar solvent (e.g., CCl₄) and avoid acidic contaminants. | |
| Product Degradation | Instability on silica gel. | Avoid column chromatography; use crude product directly if possible. |
| Hydrolysis during workup. | Minimize contact time with aqueous layers. |
Table 2: Troubleshooting Summary for Cyanation
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor solubility of cyanide salt. | Use a polar aprotic solvent such as DMSO or DMF. |
| Presence of water. | Use oven-dried glassware and anhydrous solvents. | |
| Inefficient nucleophilic attack. | Use finely powdered, dry NaCN or KCN. Consider a phase-transfer catalyst if using a biphasic system. | |
| Major Impurity | Hydrolysis of starting material. | Ensure strictly anhydrous conditions to prevent formation of the corresponding alcohol. |
| High reaction temperature. | Maintain moderate temperature (50-80 °C) to avoid elimination or decomposition. |
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the benzylic bromination step.
Caption: Key side reaction pathways in the synthesis.
Experimental Protocols
Note: These protocols are generalized procedures and should be adapted and optimized based on laboratory conditions and analytical monitoring. Extreme caution must be exercised when working with sodium cyanide, as it is highly toxic. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-(Bromomethyl)-3-phenylpyridine
-
Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-phenylpyridine (1.0 eq.) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane, approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq.).
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by the orange color of bromine appearing and then fading. Monitor the reaction's progress by TLC or GC-MS by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2-(bromomethyl)-3-phenylpyridine is often a light-yellow oil or solid and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, add finely powdered sodium cyanide (NaCN, 1.2 eq.) to anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Stir the suspension and add a solution of crude 2-(bromomethyl)-3-phenylpyridine (1.0 eq.) in a small amount of anhydrous DMSO dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates the complete consumption of the starting bromide (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature and cautiously pour it into a beaker containing ice water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl ether).
Frequently Asked Questions (FAQs)
-
Q: Can I use a different halogen for the first step, like chlorine?
-
A: Bromination with NBS is generally preferred for benzylic positions because the C-H bond is weak enough for selective radical abstraction by a bromine radical.[5] Chlorination is less selective and can lead to a mixture of products.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: N-Bromosuccinimide is a lachrymator and irritant. Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. It reacts with acid to produce lethal hydrogen cyanide gas. Always handle NaCN in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a cyanide poisoning antidote kit available. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
-
Q: My starting material, 2-methyl-3-phenylpyridine, is not commercially available. How can I prepare it?
-
A: A common method for synthesizing arylpyridines is through a Suzuki coupling reaction. For example, 3-bromo-2-methylpyridine can be coupled with phenylboronic acid using a palladium catalyst to yield 2-methyl-3-phenylpyridine.
-
-
Q: Is it possible to perform a one-pot synthesis?
-
A: While appealing, a one-pot procedure is challenging due to the incompatible nature of the reagents and conditions for the two steps (radical vs. nucleophilic). It is highly recommended to perform the synthesis as a two-step process, with at least a workup and solvent exchange after the bromination.
-
References
optimization of reaction conditions for preparing 2-(3-Phenylpyridin-2-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A prevalent and effective strategy involves a two-step approach. The first step is a Suzuki-Miyaura cross-coupling reaction to construct the 3-phenylpyridine core. This is typically followed by a palladium-catalyzed cyanation to introduce the acetonitrile group at the 2-position.
Q2: What are the recommended starting materials for this synthesis?
A2: For the Suzuki-Miyaura coupling, a common choice is a dihalopyridine (e.g., 2-bromo-3-chloropyridine or 2,3-dibromopyridine) and phenylboronic acid. The subsequent cyanation step would then utilize the resulting 2-halo-3-phenylpyridine.
Q3: Are there any known challenges with the Suzuki-Miyaura coupling for this type of substrate?
A3: Yes, challenges can arise. Poor reactivity of the 2-pyridyl halide and potential for side reactions like homocoupling of the boronic acid are known issues. Careful selection of the palladium catalyst, ligand, and base is crucial for a successful reaction.
Q4: What are the key considerations for the palladium-catalyzed cyanation step?
A4: The primary challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide anion. To mitigate this, it is important to use an appropriate cyanide source (e.g., zinc cyanide or potassium ferrocyanide), a suitable ligand that protects the palladium center, and anhydrous reaction conditions.
Troubleshooting Guides
Part 1: Suzuki-Miyaura Cross-Coupling for 2-Halo-3-phenylpyridine Intermediate
Issue 1: Low or No Conversion of the Dihalopyridine Starting Material
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the palladium catalyst is fresh. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | For electron-rich or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as RuPhos or SPhos. |
| Insufficient Base Strength | Use a strong enough base to facilitate the transmetalation step. Potassium carbonate or cesium carbonate are common choices. Ensure the base is finely powdered and dry. |
| Low Reaction Temperature | Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Significant Amounts of Homocoupled Phenyl Dimer (Biphenyl)
| Potential Cause | Troubleshooting Suggestion |
| Slow Transmetalation | This can lead to the boronic acid homocoupling. Ensure the base is effective and the reaction temperature is optimal. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling reaction. |
| High Catalyst Loading | While counterintuitive, sometimes reducing the catalyst loading can minimize side reactions. |
Part 2: Palladium-Catalyzed Cyanation of 2-Halo-3-phenylpyridine
Issue 3: Low Yield of the Final Product, this compound
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Poisoning by Cyanide | Use a cyanide source with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1] |
| Sub-optimal Ligand | Use a ligand that can stabilize the palladium catalyst against deactivation. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a commonly used ligand for cyanation reactions. |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Water can hydrolyze the cyanide source and interfere with the catalytic cycle. |
| Poor Solubility of Cyanide Salt | Use a polar aprotic solvent like DMF or DMA to improve the solubility of the cyanide salt. |
Issue 4: Incomplete Consumption of the 2-Halo-3-phenylpyridine Starting Material
| Potential Cause | Troubleshooting Suggestion |
| Deactivated Catalyst | Increase the catalyst and/or ligand loading. Consider adding a reducing agent to regenerate the active Pd(0) species if oxidative addition is slow. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS and extend the reaction time or incrementally increase the temperature if the reaction has stalled. |
| Steric Hindrance | The 3-phenyl substituent may sterically hinder the approach to the 2-position. Employing a less bulky ligand might be beneficial in some cases. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-phenylpyridine (Intermediate)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methods for similar substrates.
-
Reagents and Setup:
-
To an oven-dried flask, add 2,3-dibromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) as the catalyst.
-
The flask is sealed with a septum and purged with argon for 15-20 minutes.
-
Add degassed toluene and water (4:1 v/v) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-phenylpyridine.
-
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on palladium-catalyzed cyanation of aryl halides.
-
Reagents and Setup:
-
To a flame-dried Schlenk flask, add 2-bromo-3-phenylpyridine (1.0 eq), zinc cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous and degassed dimethylformamide (DMF) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Entry | Dihalopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,3-Dibromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |
| 2 | 2-Chloro-3-bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 110 | 80-90 |
| 3 | 2,3-Dichloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH/H₂O | 100 | 70-80 |
Table 2: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-3-phenylpyridine | Zn(CN)₂ | Pd(dppf)Cl₂ (5) | - | DMF | 120 | 80-90 |
| 2 | 2-Chloro-3-phenylpyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ (3) | dppf (6) | DMA | 130 | 75-85 |
| 3 | 2-Bromo-3-phenylpyridine | KCN | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 110 | 60-70 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.
Caption: Troubleshooting logic for the palladium-catalyzed cyanation step.
References
Technical Support Center: Purification of 2-(3-Phenylpyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(3-Phenylpyridin-2-yl)acetonitrile.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
Issue 1: The purified product is a colored oil or solid (yellow to brown).
-
Possible Cause 1: Residual Palladium Catalyst: If the synthesis of the 3-phenylpyridine precursor involved a Suzuki or other palladium-catalyzed cross-coupling reaction, residual palladium species can impart color.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite.
-
Thiol-Based Scavengers: Use a silica-functionalized thiol scavenger resin to selectively remove palladium.
-
-
-
Possible Cause 2: Formation of Chromophoric Impurities: Side reactions during the synthesis or degradation of the product can lead to colored byproducts.
-
Solution:
-
Column Chromatography: Employ flash column chromatography on silica gel. A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate these impurities.
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system can leave colored impurities in the mother liquor.
-
-
Issue 2: Low recovery of the product after purification.
-
Possible Cause 1: Product Loss during Extraction: The basic nature of the pyridine nitrogen can lead to partitioning into the aqueous phase during acidic washes.
-
Solution: Carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before back-extracting with an organic solvent.
-
-
Possible Cause 2: Inappropriate Column Chromatography Conditions: The product may be too strongly adsorbed on the silica gel or may co-elute with impurities.
-
Solution:
-
Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to reduce tailing and strong adsorption of the basic pyridine compound.
-
Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal separation conditions before running the column.
-
-
-
Possible Cause 3: Poor Choice of Recrystallization Solvent: The product may have significant solubility in the cold recrystallization solvent.
-
Solution: Screen a variety of solvents and solvent mixtures to find a system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Issue 3: Presence of a co-eluting impurity in TLC and HPLC.
-
Possible Cause: Isomeric Impurities: Isomers of the desired product, such as 2-(5-phenylpyridin-2-yl)acetonitrile, may have formed during the synthesis and can have very similar polarities.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a different stationary phase (e.g., a phenyl-hexyl or cyano column) may provide the necessary selectivity for separation.
-
Recrystallization: Meticulous recrystallization, potentially with seeding, may allow for the selective crystallization of the desired isomer.
-
-
Issue 4: The product does not crystallize.
-
Possible Cause 1: Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Purify the oil by column chromatography to achieve higher purity before attempting recrystallization again.
-
-
Possible Cause 2: Product is an Oil at Room Temperature: The pure product may be a low-melting solid or an oil.
-
Solution:
-
Trituration: Add a non-polar solvent (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This may induce crystallization.
-
Salt Formation: Convert the basic pyridine to a salt (e.g., hydrochloride or oxalate salt) which is often a crystalline solid and can be more easily purified by recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can originate from the starting materials or side reactions. If a Suzuki coupling was used to prepare the 3-phenylpyridine precursor, expect residual palladium catalysts, boronic acids, and homo-coupled byproducts. During the introduction of the cyanomethyl group, potential impurities include unreacted starting material (e.g., 2-halo-3-phenylpyridine), and over-alkylation or dialkylation products.
Q2: What is a good starting point for column chromatography conditions?
A2: A good starting point for column chromatography on silica gel is a gradient eluent system of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the basic pyridine compound.
Q3: Which solvents are best for recrystallizing this compound?
A3: For aromatic nitriles and pyridine derivatives, common recrystallization solvents include:
-
Single solvents: Isopropanol, ethanol, methanol, or acetonitrile.
-
Solvent mixtures: Ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water. The ideal solvent or solvent system should be determined experimentally by testing the solubility of your compound at different temperatures.
Q4: My NMR spectrum shows broad peaks for the pyridine protons. What could be the cause?
A4: Broadening of pyridine proton signals in NMR can be due to several factors:
-
Protonation/Deprotonation: If there are acidic impurities present, the pyridine nitrogen may be in a fast exchange between its protonated and unprotonated forms.
-
Paramagnetic Impurities: Residual palladium from the synthesis can cause significant broadening of nearby proton signals.
-
Viscosity: If the sample is very concentrated or viscous, this can also lead to broader peaks. Try diluting your NMR sample.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 or a phenyl-hexyl column with a mobile phase such as acetonitrile/water with a small amount of formic acid or triethylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.
Data Presentation
Table 1: Typical Column Chromatography Conditions and Outcomes
| Stationary Phase | Eluent System (Gradient) | Typical Loading (g crude/100g silica) | Purity Before (%) | Purity After (%) | Yield Loss (%) |
| Silica Gel (230-400 mesh) | 5% to 40% Ethyl Acetate in Hexanes | 1-2 | ~85 | >95 | 10-20 |
| Silica Gel with 1% Triethylamine | 5% to 40% Ethyl Acetate in Hexanes | 1-2 | ~85 | >98 | 5-15 |
| Alumina (neutral) | 10% to 50% Ethyl Acetate in Hexanes | 1-2 | ~85 | >95 | 10-20 |
Table 2: Common Recrystallization Solvents and Expected Recovery
| Solvent/Solvent System | Solubility Profile | Expected Purity | Typical Recovery (%) |
| Isopropanol | High at reflux, low at 0°C | >99% | 70-85 |
| Ethyl Acetate / Hexanes | Soluble in hot ethyl acetate, precipitate with hexanes | >99% | 75-90 |
| Acetonitrile | Moderate solubility at reflux, low at 0°C | >98% | 60-75 |
| Methanol / Water | Soluble in hot methanol, precipitate with water | >98% | 65-80 |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent system (e.g., 5% ethyl acetate in hexanes).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves. Keep the solution at or near the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
how to improve the stability of 2-(3-Phenylpyridin-2-yl)acetonitrile in solution
Welcome to the technical support center for 2-(3-Phenylpyridin-2-yl)acetonitrile. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions.[1][2][3] This typically proceeds in two steps: first to an amide intermediate (2-(3-phenylpyridin-2-yl)acetamide), and then to the corresponding carboxylic acid (2-(3-phenylpyridin-2-yl)acetic acid).[3]
-
Oxidation: The molecule has two primary sites susceptible to oxidation. The pyridine nitrogen can be oxidized to form a pyridine N-oxide, a common reaction for tertiary amines and pyridine derivatives.[4][5] Additionally, the benzylic carbon (the carbon atom connecting the phenyl and pyridyl rings to the nitrile group) is activated and can be a target for oxidation.[6]
-
Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light, which can lead to complex photochemical transformations and ring degradation.[7][8][9]
Q2: How does the pH of the solution affect the stability of the compound?
A2: The pH of the solution is a critical factor, primarily due to its influence on the rate of nitrile hydrolysis. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile group to a carboxylic acid.[2][3] The pyridine nitrogen also has basic properties and will be protonated under acidic conditions, which may alter the compound's electronic properties and susceptibility to other reactions.[4][10] For optimal stability, maintaining a neutral or near-neutral pH is recommended.
| pH Range | Primary Degradation Pathway | Expected Relative Stability |
| < 4 | Acid-Catalyzed Hydrolysis | Low |
| 4 - 6 | Minimal Hydrolysis | Moderate to High |
| 6 - 7.5 | Minimal Degradation | High (Optimal Range) |
| 7.5 - 10 | Base-Catalyzed Hydrolysis | Moderate |
| > 10 | Base-Catalyzed Hydrolysis | Low |
Q3: What is the impact of temperature and light on the stability of my solution?
A3: Both temperature and light exposure can significantly accelerate degradation.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation. For short-term storage (hours to days), refrigeration (2-8°C) is strongly advised. For long-term storage, freezing the solution (-20°C or lower) is preferable, provided the compound is stable to freeze-thaw cycles in the chosen solvent.
-
Light: Exposure to light, particularly UV wavelengths, can initiate photodegradation of the pyridine ring.[7][8] This can lead to a complex mixture of byproducts and a rapid loss of the parent compound. It is crucial to protect solutions from light at all times by using amber glass vials or by wrapping containers in aluminum foil.
Q4: What are the recommended general storage conditions for solutions of this compound?
A4: To maximize the stability of this compound in solution, we recommend adhering to the following guidelines. These are general recommendations; for critical applications, a formal stability study is advised.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term) | Minimizes rates of all degradation reactions.[11] |
| Light Exposure | Store in darkness (use amber vials) | Prevents photodegradation of the pyridine moiety.[7][8] |
| pH | Buffered solution, pH 6.0 - 7.5 | Minimizes acid/base-catalyzed hydrolysis of the nitrile.[12] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Prevents oxidation of the pyridine nitrogen and benzylic carbon. |
| Solvent | Aprotic, dry solvents (e.g., Acetonitrile, DMSO) | Reduces the availability of water for hydrolysis. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom Observed | Potential Cause(s) | Recommended Corrective Action(s) |
| Rapid loss of parent compound in HPLC analysis. | 1. pH of the solution is too acidic or basic. 2. Solution exposed to light. 3. Storage temperature is too high. | 1. Prepare samples in a neutral, buffered solvent. 2. Use amber vials and protect from ambient light. 3. Store samples at 2-8°C or frozen between analyses. |
| A new, significantly more polar peak appears in the chromatogram. | Hydrolysis of the nitrile group to the carboxylic acid. | Verify the pH of your mobile phase and sample diluent. Acidic or basic conditions promote this conversion. |
| Solution develops a yellow or brown tint over time. | Photodegradation or oxidative degradation. | Prepare fresh solutions and store them protected from light under an inert atmosphere. |
| Inconsistent results between experimental replicates. | Ongoing degradation of the stock or working solutions. | Prepare stock solution fresh before each set of experiments. If a stock solution must be reused, aliquot and freeze it immediately after preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly identify the likely degradation products and sensitive conditions for this compound.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Aliquotting: Dispense 1 mL of the stock solution into five separate, clearly labeled amber HPLC vials.
-
Stress Conditions:
-
Acid Hydrolysis: Add 100 µL of 1 M HCl. Cap and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 100 µL of 1 M NaOH. Cap and heat at 60°C for 4 hours.
-
Oxidation: Add 100 µL of 3% hydrogen peroxide. Cap and store at room temperature for 24 hours.
-
Photodegradation: Remove the cap and place the vial under a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.[13]
-
Thermal Stress: Cap the vial and heat at 80°C for 24 hours.
-
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
Analysis: After the stress period, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and/or LC-MS to compare the chromatograms and identify degradation peaks.
Protocol 2: HPLC Method for Stability Assessment
This is a general reverse-phase HPLC method suitable for monitoring the stability of the compound. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rearrangement of 2-(benzofuran-2-yl)-3-phenylpyridines via photoinduced 6π-electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
overcoming solubility issues with 2-(3-Phenylpyridin-2-yl)acetonitrile in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 2-(3-Phenylpyridin-2-yl)acetonitrile in various research assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical issue in assays?
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not widely published, we can infer its likely properties from structurally similar compounds. For instance, the related compound α-Phenyl-α-(2-pyridyl)acetonitrile exhibits the following solubility characteristics. It is crucial to empirically determine the solubility for your specific lot and experimental conditions.
Solubility Data for the related compound α-Phenyl-α-(2-pyridyl)acetonitrile [4]
| Solvent | Approximate Solubility |
|---|---|
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) : DMF (1:1) | 0.5 mg/mL |
This data is for a structurally related isomer and should be used as a general guide only.
Q3: What is the recommended first step for dissolving this compound for an assay?
The standard initial approach is to prepare a high-concentration stock solution in a pure, high-quality organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice for initial dissolution due to its strong solubilizing power for a wide range of organic molecules.[2][3]
Recommended Initial Steps:
-
Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-30 mM).[3]
-
Ensure the compound is fully dissolved by vortexing or brief sonication.[2]
-
Store the stock solution appropriately, often at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles which can cause the compound to precipitate out of solution over time.[3]
Q4: What concentration of DMSO is acceptable in my cell-based assay?
The concentration of the organic solvent used to dissolve a compound is critical, as it can have its own biological effects. For DMSO, most cell lines can tolerate concentrations up to 0.5% without significant toxicity.[5][6] However, some sensitive cell types or assays may show effects at concentrations as low as 0.25%.[5][6] It is imperative to include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your highest compound concentration, to account for any solvent-induced effects.
Troubleshooting Guide for Solubility Issues
dot
Caption: Workflow for troubleshooting compound precipitation.
Q: I see a precipitate or cloudiness after diluting my DMSO stock into the aqueous assay buffer. What should I do?
This is a classic sign of poor kinetic solubility and indicates that the compound is crashing out of solution. This will lead to an actual concentration far lower than your intended nominal concentration.[3] Follow these steps to resolve the issue.
A: Step-by-Step Troubleshooting:
-
Confirm Stock Solution Integrity: First, ensure your DMSO stock is fully dissolved. Thaw it completely and inspect for any precipitate. If needed, gently warm (to 37°C) or sonicate the stock vial to redissolve any material.
-
Modify Dilution Protocol: The way you dilute the compound matters. Instead of pipetting a small volume of stock directly into a large volume of buffer, try a serial dilution approach or add the stock to the buffer while vortexing to promote rapid mixing and prevent localized high concentrations that favor precipitation.
-
Reduce Final Assay Concentration: The simplest solution may be to lower the top concentration in your dose-response curve to a level that remains below the compound's solubility limit in the final assay buffer.
-
Employ Solubilizing Excipients: If the above steps are insufficient, you may need to modify your assay buffer by adding solubilizing agents. Always test these agents with a vehicle control to ensure they do not interfere with your assay.
-
Co-solvents: Adding a certain percentage of a water-miscible organic solvent can increase solubility.[7] Common choices include ethanol or polyethylene glycol (PEG).
-
Surfactants: Low concentrations (typically 0.01% - 0.1%) of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that help solubilize hydrophobic compounds.[7]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer can dramatically impact solubility.[7][8] For example, basic compounds are often more soluble at a lower pH.
-
Q: My dose-response curve is flat, or the results are not reproducible. Could this be a solubility problem?
A: Absolutely. If a compound has a solubility limit of 10 µM in your assay buffer, any intended concentrations above this (e.g., 20 µM, 50 µM, 100 µM) will all result in an actual soluble concentration of only 10 µM.[3] This creates a misleadingly flat dose-response curve at higher concentrations and can cause high variability as the amount of precipitated material can differ between wells and experiments.
dot
References
- 1. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
minimizing impurities in the synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the nucleophilic aromatic substitution (SNAr) of a 2-halo-3-phenylpyridine intermediate with an acetonitrile carbanion. The key starting material, 2-chloro-3-phenylpyridine, can be synthesized via a Suzuki or Negishi cross-coupling reaction.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
The most critical parameters include maintaining anhydrous reaction conditions, the choice of a strong, non-nucleophilic base, careful temperature control, and the purity of the starting materials, particularly the 2-chloro-3-phenylpyridine.
Q3: What are the likely impurities I might encounter in the final product?
Common impurities may include unreacted 2-chloro-3-phenylpyridine, side-products from competing reactions on the pyridine or phenyl ring, and products resulting from the degradation of the starting materials or the product under harsh reaction conditions.
Q4: How can I best purify the crude this compound?
Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Low reaction temperature. 4. Poor quality of 2-chloro-3-phenylpyridine. | 1. Use a freshly opened or properly stored strong base (e.g., NaH, LDA). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC. 4. Verify the purity of the starting material by NMR or GC-MS. |
| Presence of significant amounts of unreacted 2-chloro-3-phenylpyridine | 1. Insufficient amount of acetonitrile carbanion. 2. Short reaction time. | 1. Increase the molar excess of acetonitrile and the strong base. 2. Extend the reaction time and monitor the progress by TLC. |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature is too high. 2. The chosen base is too reactive or nucleophilic. 3. Presence of oxygen. | 1. Maintain a lower reaction temperature, even if it requires a longer reaction time. 2. Consider using a sterically hindered base like Lithium diisopropylamide (LDA). 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple spots on TLC, indicating several side-products | 1. Competing side reactions. 2. Impurities in the starting materials. | 1. Optimize reaction conditions (lower temperature, different base or solvent) to favor the desired reaction pathway. 2. Purify the starting materials before use. |
| Difficulty in isolating the pure product | 1. Co-elution of impurities during chromatography. 2. Product oiling out during recrystallization. | 1. Use a different solvent system for column chromatography with a shallower gradient. 2. For recrystallization, try a different solvent or solvent mixture, and consider seeding with a pure crystal. |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-phenylpyridine via Suzuki Coupling
This protocol outlines the synthesis of the key intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dichloropyridine | 147.99 | 1.48 g | 10 mmol |
| Phenylboronic acid | 121.93 | 1.34 g | 11 mmol |
| Pd(PPh3)4 | 1155.56 | 0.23 g | 0.2 mmol |
| K2CO3 | 138.21 | 2.76 g | 20 mmol |
| Toluene | - | 50 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a stirred solution of 2,3-dichloropyridine in a mixture of toluene, ethanol, and water, add phenylboronic acid, Pd(PPh3)4, and K2CO3.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-chloro-3-phenylpyridine.
Protocol 2: Synthesis of this compound
This protocol details the final step of the synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloro-3-phenylpyridine | 190.64 | 1.91 g | 10 mmol |
| Acetonitrile | 41.05 | 0.82 g | 20 mmol |
| Sodium Hydride (60% in oil) | 24.00 | 0.80 g | 20 mmol |
| Anhydrous THF | - | 50 mL | - |
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and sodium hydride.
-
Cool the suspension to 0 °C and add acetonitrile dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acetonitrile carbanion.
-
Add a solution of 2-chloro-3-phenylpyridine in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 24 | 75 |
| 2 | LDA | THF | -78 to 25 | 12 | 80 |
| 3 | KHMDS | Toluene | 50 | 18 | 70 |
| 4 | NaH | DMF | 25 | 24 | 65 |
Visualizations
scale-up challenges for the production of 2-(3-Phenylpyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(3-Phenylpyridin-2-yl)acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Inactive Grignard reagent. | 1. Ensure anhydrous conditions for Grignard formation. Titrate the Grignard reagent before use to determine its exact concentration. |
| 2. Poor quality 2-chloro-3-phenylpyridine. | 2. Verify the purity of the starting material by NMR or GC-MS. Purify by recrystallization or distillation if necessary. | |
| 3. Insufficient reaction temperature. | 3. Ensure the reaction mixture reaches the optimal temperature for the coupling reaction. Monitor the internal temperature of the reactor. | |
| 4. Presence of moisture in the reaction. | 4. Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Significant By-products | 1. Homo-coupling of the Grignard reagent. | 1. Add the Grignard reagent to the solution of 2-chloro-3-phenylpyridine and catalyst slowly and at a controlled temperature. |
| 2. Reaction with residual starting materials. | 2. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the limiting reagent. | |
| 3. Decomposition of the product at high temperatures. | 3. Avoid prolonged reaction times at elevated temperatures. Consider a lower reaction temperature for a longer duration. | |
| Exothermic Reaction is Difficult to Control During Scale-up | 1. Rapid addition of reagents. | 1. Add the Grignard reagent or other reactive components in portions or via a syringe pump to control the rate of addition. |
| 2. Inefficient heat transfer in a large reactor. | 2. Use a reactor with a high surface area-to-volume ratio. Ensure efficient stirring and use an appropriate cooling system. | |
| 3. High concentration of reactants. | 3. Consider using a more dilute solution for the reaction, although this may impact reaction time and throughput. | |
| Product Isolation and Purification Challenges | 1. Emulsion formation during aqueous workup. | 1. Add brine or a small amount of a different organic solvent to break the emulsion. |
| 2. Difficulty in removing the palladium catalyst. | 2. Use a scavenger resin or perform a filtration through Celite® or a similar filter aid. | |
| 3. Product oiling out during crystallization. | 3. Try a different solvent system for crystallization or use a seed crystal to induce proper crystallization. | |
| 4. Low purity after column chromatography. | 4. Optimize the solvent system for chromatography. Consider using a gradient elution. Ensure proper loading of the crude product onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is a cross-coupling reaction. A typical method involves the reaction of 2-chloro-3-phenylpyridine with a suitable cyanide source, such as zinc cyanide, in the presence of a palladium catalyst. Another approach is the reaction of a Grignard reagent derived from a phenylacetonitrile derivative with a suitable pyridine electrophile.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The use of organometallic reagents like Grignard reagents requires strict anhydrous and inert atmosphere conditions to prevent vigorous reactions with water and air. The cross-coupling reactions are often exothermic, and careful temperature control is crucial to prevent runaways, especially in large reactors. Palladium catalysts can be pyrophoric, and appropriate handling procedures should be in place. Always conduct a thorough safety assessment before performing any scale-up.
Q3: How can I minimize the formation of impurities during the reaction?
A3: To minimize impurities, it is essential to use high-purity starting materials. Controlling the reaction temperature and the rate of reagent addition is critical to prevent side reactions. Monitoring the reaction progress by techniques like TLC or HPLC allows for quenching the reaction at the optimal time, preventing the formation of degradation products.
Q4: What is the best method for purifying the final product on a large scale?
A4: For large-scale purification, crystallization is generally preferred over chromatography due to cost and scalability. Identifying a suitable solvent system for crystallization is key. If chromatography is necessary, techniques like flash chromatography with a carefully selected solvent system can be employed. Distillation under reduced pressure can also be an option if the product is thermally stable.
Q5: Can you provide a typical range for reaction yield and purity at the lab and pilot scale?
A5: The yield and purity can vary depending on the specific reaction conditions and the scale of the synthesis. The following table provides an illustrative comparison based on typical outcomes for similar reactions.
Data Presentation: Yield and Purity Comparison
| Scale | Typical Yield Range (%) | Typical Purity Range (%) | Common Purification Method |
| Lab Scale (1-10 g) | 60 - 85 | 95 - 99 | Column Chromatography, Recrystallization |
| Pilot Scale (1-10 kg) | 50 - 75 | > 98 | Recrystallization, Distillation |
| Production Scale (>100 kg) | 45 - 70 | > 99 | Recrystallization, Distillation |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Cyanation of 2-Chloro-3-phenylpyridine
Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Chloro-3-phenylpyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
To a dry, inerted reactor, add 2-chloro-3-phenylpyridine (1 equivalent), zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.02 equivalents), and dppf (0.04 equivalents).
-
Add anhydrous DMF and toluene to the reactor.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Combine the filtrate and washes and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualizations
Experimental Workflow for Synthesis
Validation & Comparative
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-(3-Phenylpyridin-2-yl)acetonitrile
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural elucidation of 2-(3-Phenylpyridin-2-yl)acetonitrile, with a primary focus on X-ray crystallography.
While a single-crystal X-ray diffraction structure for this compound has not been documented in publicly available literature, this guide leverages crystallographic data from a closely related compound, [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile, to provide a comparative benchmark. Furthermore, we explore alternative and complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—that are instrumental in piecing together the structural puzzle of novel chemical entities.
Comparative Analysis of Structural Elucidation Techniques
The unequivocal determination of a molecule's atomic arrangement is achieved through a synergistic approach, employing various analytical methods. Below is a comparative summary of the information obtainable from X-ray crystallography and other key spectroscopic techniques for the structural confirmation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides the absolute and unambiguous molecular structure. | Requires a high-quality single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C). | Non-destructive; provides rich structural information in solution. | Does not provide the overall 3D structure in a single experiment; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, confirming the elemental composition and molecular weight. | High sensitivity; requires a very small amount of sample. | Does not provide direct information about the 3D arrangement of atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the presence of specific functional groups (e.g., C≡N, C=C, C-H). | Fast and simple to perform; provides a molecular fingerprint. | Provides limited information on the overall molecular structure and connectivity. |
X-ray Crystallographic Data for a Related Structure: [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile
As a point of reference, the crystallographic data for [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile, a structurally related pyridylacetonitrile derivative, is presented below.[1] This data offers insights into the expected crystal system and unit cell parameters for similar compounds.
| Parameter | Value |
| Empirical Formula | C₁₃H₉ClN₄ |
| Formula Weight | 256.696 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a [Å] | 8.4969(3) |
| b [Å] | 15.9381(7) |
| c [Å] | 9.0355(4) |
| β [°] | 108.758(2) |
| Volume [ų] | 1157.53(9) |
| Z | 4 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these analytical techniques. The following are generalized protocols that can be adapted for the structural confirmation of this compound.
Single-Crystal X-ray Diffraction
This protocol outlines the fundamental steps for determining the molecular structure of a compound using single-crystal X-ray diffraction.[2]
Objective: To obtain the precise three-dimensional atomic arrangement of this compound.
Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate molecular structure.
NMR Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound in solution.
Objective: To determine the connectivity and chemical environment of atoms within the molecule.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectrum Acquisition: A one-dimensional proton NMR spectrum is acquired. This spectrum provides information about the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons).
-
¹³C NMR Spectrum Acquisition: A one-dimensional carbon NMR spectrum is acquired. This provides information on the number and types of carbon atoms in the molecule.
-
2D NMR Experiments (COSY, HSQC, HMBC): To establish connectivity, two-dimensional NMR experiments are performed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to assemble the molecular structure.
Mass Spectrometry
This protocol details the use of mass spectrometry to determine the molecular weight and elemental composition of this compound.
Objective: To confirm the molecular formula of the compound.
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺) is identified to determine the molecular weight. High-resolution mass spectrometry can provide the exact mass, which is used to confirm the elemental composition.
FTIR Spectroscopy
This protocol describes the use of FTIR spectroscopy to identify the functional groups present in this compound.[3]
Objective: To identify the characteristic vibrational frequencies of the functional groups in the molecule.
Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Alternatively, a KBr pellet of the sample can be prepared.
-
Spectrum Acquisition: The sample is scanned with infrared radiation over a specific range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present. For this compound, characteristic peaks would be expected for:
-
C≡N (nitrile) stretch (around 2220-2260 cm⁻¹)[4]
-
Aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹)
-
Aromatic and aliphatic C-H stretching vibrations (around 2850-3100 cm⁻¹)
-
Workflow for Structural Confirmation
The process of confirming the structure of a new chemical entity is a logical progression of experiments and data analysis. The following diagram illustrates a typical workflow.
Caption: A flowchart illustrating the systematic process of novel compound structural confirmation.
References
- 1. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of 2-(3-Phenylpyridin-2-yl)acetonitrile and Its Isomers: A Guide for Researchers
A detailed examination of the physicochemical properties and a predictive biological evaluation of 2-(3-Phenylpyridin-2-yl)acetonitrile and its positional isomers.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of 2-(phenylpyridin-2-yl)acetonitrile isomers is presented below. These properties are crucial for understanding the potential pharmacokinetic and pharmacodynamic behavior of these compounds.
| Property | This compound | 2-(4-Phenylpyridin-2-yl)acetonitrile | 2-(5-Phenylpyridin-2-yl)acetonitrile | 2-(6-Phenylpyridin-2-yl)acetonitrile |
| Molecular Formula | C₁₃H₁₀N₂ | C₁₃H₁₀N₂ | C₁₃H₁₀N₂[1] | C₁₃H₁₀N₂ |
| Molecular Weight | 194.24 g/mol | 194.24 g/mol | 194.23 g/mol [1] | 194.24 g/mol |
| CAS Number | Not available | Not available | 1227606-86-1[1] | 794522-71-7 |
| Predicted Density | 1.124±0.06 g/cm³ | ~1.1-1.2 g/cm³ | Not available | Not available |
| Predicted pKa | 4.18±0.10 | Not available | Not available | Not available |
| Predicted Boiling Point | 150°C/2mmHg | Not available | Not available | Not available |
| Predicted Flash Point | 115.2°C | Not available | Not available | Not available |
| Appearance | Predicted: Solid | Predicted: Solid | Not available | Not available |
Note: Most of the physicochemical data for the 3-, 4-, and 6-isomers are predicted values based on the known properties of the 2-isomer and related structures. Experimental validation is required.
Synthesis Overview
The synthesis of 2-(phenylpyridin-2-yl)acetonitrile isomers generally involves the reaction of a substituted pyridine with a phenylacetonitrile derivative. A common synthetic route is the nucleophilic substitution of a halopyridine with the carbanion of phenylacetonitrile.
General Synthetic Protocol:
-
Deprotonation: Phenylacetonitrile is treated with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF) to generate the phenylacetonitrile carbanion.
-
Nucleophilic Substitution: The appropriate phenyl-substituted chloropyridine or bromopyridine isomer is added to the reaction mixture. The phenylacetonitrile carbanion then acts as a nucleophile, displacing the halide from the pyridine ring.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
Hypothetical Comparative Biological Activity: c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-established target in oncology due to its role in cell proliferation, migration, and invasion.[2] Phenylpyridine scaffolds are present in numerous kinase inhibitors, suggesting that the isomers of 2-(phenylpyridin-2-yl)acetonitrile may exhibit inhibitory activity against c-Met.
While direct experimental data is lacking, a hypothetical structure-activity relationship (SAR) can be proposed based on the known binding modes of other pyridine-containing kinase inhibitors. The positioning of the phenyl group is expected to significantly influence the binding affinity and selectivity for the c-Met kinase domain.
-
This compound: The phenyl group at the 3-position may allow for favorable interactions with the solvent-exposed region of the ATP-binding pocket of c-Met. Its proximity to the hinge-binding pyridine ring could influence the overall conformation and interaction with key residues.
-
2-(4-Phenylpyridin-2-yl)acetonitrile: With the phenyl group at the 4-position, the molecule may adopt a more linear conformation. This could potentially allow for deeper penetration into a hydrophobic pocket within the kinase domain, potentially leading to enhanced potency.
-
2-(5-Phenylpyridin-2-yl)acetonitrile: The phenyl group at the 5-position is further away from the core acetonitrile group. This might allow for greater flexibility in its interaction with the enzyme, potentially leading to a different selectivity profile compared to the other isomers.
-
2-(6-Phenylpyridin-2-yl)acetonitrile: The phenyl group at the 6-position could create steric hindrance, potentially affecting the binding of the pyridine nitrogen to the hinge region of the kinase, which is a critical interaction for many kinase inhibitors. This might result in lower inhibitory activity compared to the other isomers.
It is crucial to emphasize that this SAR analysis is speculative and requires experimental validation through the synthesis of these isomers and their evaluation in biochemical and cellular assays.
Experimental Protocols
To experimentally validate the hypothetical c-Met inhibitory activity of these isomers, the following standard assays can be employed.
Biochemical c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the isolated c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the c-Met kinase, the peptide substrate, and the test compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based c-Met Phosphorylation Assay
Objective: To assess the ability of the compounds to inhibit c-Met autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with high c-Met expression (e.g., MKN-45, U-87 MG)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met
-
Western blotting or ELISA reagents
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with HGF for 15-30 minutes to induce c-Met phosphorylation.
-
Lyse the cells and collect the lysates.
-
Determine the levels of phosphorylated c-Met and total c-Met in the cell lysates using Western blotting or a specific ELISA kit.
-
Quantify the band intensities or ELISA signals and normalize the phospho-c-Met signal to the total c-Met signal.
-
Calculate the percent inhibition of c-Met phosphorylation for each compound concentration and determine the IC₅₀ value.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of the c-Met receptor.
References
Comparative In Vitro Efficacy of Pyridine Acetonitrile Analogs and Related Pyridine Derivatives as Anticancer Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of various pyridine-containing compounds, structurally related to 2-(3-Phenylpyridin-2-yl)acetonitrile, which have been evaluated for their potential as anticancer agents. While specific efficacy data for this compound analogs is not extensively available in public literature, this document synthesizes findings from several classes of related pyridine derivatives, offering insights into their mechanism of action, potency, and the experimental protocols used for their validation.
Comparative Efficacy of Pyridine Derivatives
Recent studies have explored a variety of pyridine analogs, demonstrating a range of cytotoxic and inhibitory activities against several cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling proteins crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.
Below is a summary of the in vitro activity of representative pyridine derivatives from recent studies.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Analogs
| Compound | Target Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |
| 8e | MCF-7 (Breast Cancer) | 0.22 | Doxorubicin | 1.93 | [1] |
| Sorafenib | 4.50 | [1] | |||
| 8n | MCF-7 (Breast Cancer) | 1.88 | Doxorubicin | 1.93 | [1] |
| Sorafenib | 4.50 | [1] | |||
| 8a-d, 8g, 8i, 8k, 8l | MCF-7 (Breast Cancer) | 3.03 - 7.03 | - | - | [1] |
Table 2: In Vitro VEGFR-2 Inhibitory Activity of Pyridine-Urea Analogs
| Compound | VEGFR-2 Inhibition IC50 (µM) | Reference Compound | IC50 Value (µM) | Reference |
| 8b | 5.0 ± 1.91 | Sorafenib | Not specified in snippet | [1] |
| 8e | 3.93 ± 0.73 | Sorafenib | Not specified in snippet | [1] |
Table 3: In Vitro Anticancer Activity of 1,3-diphenylurea Appended Aryl Pyridine Derivatives
| Compound | Target Enzyme | IC50 Value (nM) | Target Cell Line | Activity | Reference |
| APPU2n | c-MET | 18 | MCF-7 (Breast Cancer) | Induces apoptosis, G2/M phase arrest | [2] |
| VEGFR-2 | 24 | [2] |
Signaling Pathways and Experimental Workflows
The development and validation of these compounds rely on a systematic workflow, from initial screening to mechanistic studies. The pyridine derivatives discussed often target critical cell signaling pathways involved in cancer progression, such as the VEGFR-2 pathway, which is essential for angiogenesis.
Caption: A generalized workflow for the in vitro screening of novel anticancer compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-based analogs.
Experimental Protocols
The validation of the in vitro efficacy of the discussed pyridine derivatives involves a series of standardized biochemical and cell-based assays.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized pyridine analogs for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
B. In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Principle: The assay typically relies on the measurement of ATP consumption or the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
The VEGFR-2 enzyme, a specific substrate, and ATP are combined in a reaction buffer.
-
The test compound (pyridine analog) at various concentrations is added to the mixture.
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable model.
C. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M), revealing how a compound might interfere with cell division.[2]
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Analysis: The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle, identifying any cell cycle arrest caused by the compound.[2]
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthetic routes to 2-(3-Phenylpyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 2-(3-Phenylpyridin-2-yl)acetonitrile, a key building block in the development of various pharmaceutical agents. The routes are evaluated based on reaction yield, conditions, and starting materials, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Oxidation of 2-methyl-3-phenylpyridine and Cyanation |
| Starting Material | 2-Chloro-3-phenylpyridine | 2-Methyl-3-phenylpyridine |
| Key Transformation | Substitution of chloride with a cyanomethyl group | Oxidation of the methyl group followed by cyanation |
| Reagents | Sodium hydride, Diethyl cyanomethylphosphonate | Sodium dichromate dihydrate, Acetic acid, Sodium cyanide |
| Solvent | 1,2-Dimethoxyethane (DME) | Water, Acetic acid, Dichloromethane |
| Temperature | 0 °C to room temperature | 100 °C (oxidation), Room temperature (cyanation) |
| Reaction Time | 1 hour | 16 hours (oxidation), 1 hour (cyanation) |
| Yield | 90% | Not explicitly reported for the final product |
| Purity | Not explicitly reported | Not explicitly reported |
Synthetic Pathway Overview
The following diagram illustrates the two synthetic pathways for producing this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Route 1: Nucleophilic Substitution of 2-Chloro-3-phenylpyridine
This route offers a direct and high-yielding approach to the target molecule. The key step involves a nucleophilic substitution of the chloro group on the pyridine ring with a cyanomethyl anion generated in situ.
Experimental Protocol
Step 1: Synthesis of this compound
To a solution of diethyl cyanomethylphosphonate (1.29 mL, 8.0 mmol) in 1,2-dimethoxyethane (DME) (20 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 320 mg, 8.0 mmol) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes. A solution of 2-chloro-3-phenylpyridine (1.0 g, 5.3 mmol) in DME (10 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
-
Yield: 90%
Route 2: Oxidation of 2-Methyl-3-phenylpyridine and Subsequent Cyanation
This multi-step route begins with the oxidation of the methyl group of 2-methyl-3-phenylpyridine to a carboxylic acid. The carboxylic acid is then converted to the corresponding nitrile through a series of transformations. While this route is longer, it utilizes a different starting material which may be more readily available in some contexts.
Experimental Protocol
Step 1: Synthesis of 3-Phenylpyridine-2-carboxylic acid
A mixture of 2-methyl-3-phenylpyridine (1.0 g, 5.9 mmol) and sodium dichromate dihydrate (3.5 g, 11.8 mmol) in water (20 mL) and acetic acid (5 mL) is heated at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in water and the pH is adjusted to 3-4 with concentrated HCl. The resulting precipitate is collected by filtration, washed with water, and dried to give 3-phenylpyridine-2-carboxylic acid.
Step 2: Conversion to this compound
The conversion of 3-phenylpyridine-2-carboxylic acid to the target nitrile is a multi-step process that can be achieved through various methods. A common sequence involves:
-
Conversion of the carboxylic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride.
-
Formation of a Weinreb amide by reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride.
-
Reduction of the Weinreb amide to the corresponding aldehyde using a mild reducing agent like lithium aluminum hydride.
-
Oxidation of the aldehyde to the nitrile. A direct conversion of the aldehyde to the nitrile can be achieved using reagents such as tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium tert-butoxide.
Conclusion
The choice between these two synthetic routes will largely depend on the availability and cost of the starting materials, 2-chloro-3-phenylpyridine versus 2-methyl-3-phenylpyridine. Route 1, the nucleophilic substitution, is a more direct and higher-yielding approach, making it the preferred method if the chlorinated precursor is accessible. Route 2, while longer and likely lower yielding overall, provides an alternative pathway when starting from the methylated pyridine derivative. For large-scale production, the efficiency and atom economy of Route 1 are significant advantages. For exploratory and medicinal chemistry applications where small quantities are needed and starting material availability varies, both routes offer viable options for the synthesis of this compound.
Comparative Guide to the Analytical Method Validation of 2-(3-Phenylpyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of 2-(3-Phenylpyridin-2-yl)acetonitrile. The information presented herein is intended to serve as a practical template for the validation of analytical methods for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The experimental data provided is illustrative to demonstrate the application of these validation principles.
Introduction to this compound
This compound is a heterocyclic compound with a chemical structure that suggests its potential as a building block in medicinal chemistry. The strategic placement of the phenyl and pyridyl groups on the same carbon atom creates a chiral center, opening avenues for the development of stereoselective reactions.[3] The nitrile group and the pyridine ring are both reducible, presenting synthetic challenges that require careful selection of reducing agents and reaction conditions.[3] Given its potential application in pharmaceutical development, robust and validated analytical methods are crucial for ensuring its quality, purity, and concentration in various matrices.
Comparison of Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to increase volatility and thermal stability. |
| Instrumentation | Consists of a pump, injector, column, detector (e.g., UV-Vis, MS), and data acquisition system. | Consists of a gas supply, injector, column in a temperature-controlled oven, detector (e.g., FID, MS), and data acquisition system. |
| Typical Run Time | 5 - 30 minutes | 10 - 60 minutes |
Experimental Protocols
Hypothetical HPLC-UV Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to a nominal concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter.
Hypothetical GC-FID Method
This protocol outlines a gas chromatography method with flame ionization detection (FID) for the analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and a data acquisition system.
Chromatographic Conditions:
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of N,N-Dimethylacetamide (DMAC).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMAC to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in DMAC to a nominal concentration of 100 µg/mL, and filter through a 0.45 µm syringe filter.
Data Presentation: Method Validation Parameters
The following tables summarize the illustrative validation data for the hypothetical HPLC-UV and GC-FID methods. These parameters are essential for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[6]
| Parameter | HPLC-UV Method | GC-FID Method |
| Range (µg/mL) | 1 - 100 | 5 - 200 |
| Regression Equation | y = 12345x + 678 | y = 9876x + 543 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
Accuracy
Accuracy represents the closeness of the test results to the true value. It is often determined by recovery studies.[1][6]
| Spiked Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) |
| 80% | 99.5 ± 1.2 | 98.9 ± 1.5 |
| 100% | 100.2 ± 0.8 | 100.5 ± 1.1 |
| 120% | 99.8 ± 1.1 | 99.2 ± 1.3 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][6]
Repeatability (n=6)
| Concentration (µg/mL) | HPLC-UV (%RSD) | GC-FID (%RSD) |
| 50 | 0.85 | 1.20 |
Intermediate Precision (n=6, 3 days)
| Concentration (µg/mL) | HPLC-UV (%RSD) | GC-FID (%RSD) |
| 50 | 1.35 | 1.85 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
| Parameter | HPLC-UV (µg/mL) | GC-FID (µg/mL) |
| LOD | 0.2 | 1.0 |
| LOQ | 0.7 | 3.5 |
Visualizations
Analytical Method Validation Workflow
This diagram illustrates the typical workflow for validating an analytical method.
Caption: A flowchart of the analytical method validation process.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: A potential mechanism of action for a drug candidate.
Conclusion
Both the hypothetical HPLC-UV and GC-FID methods demonstrate suitability for the quantitative analysis of this compound. The HPLC method shows superior sensitivity with lower LOD and LOQ values, making it more appropriate for trace analysis. The GC method, while less sensitive, provides a viable alternative, particularly if the sample matrix is less complex and the analyte is present at higher concentrations. The final choice of method should be based on the specific application, available instrumentation, and the required level of sensitivity and selectivity. This guide provides a framework for the systematic validation of an analytical method for this compound, ensuring the generation of reliable and accurate data in a research and development setting.
References
Phenylpyridine Derivatives in Preclinical Development: A Comparative In Vivo Evaluation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo performance of various phenylpyridine-based compounds with therapeutic potential. While specific in vivo data on 2-(3-Phenylpyridin-2-yl)acetonitrile derivatives is limited in the public domain, this guide examines structurally related phenylpyridine compounds that have undergone in vivo evaluation, offering insights into their efficacy, safety, and pharmacokinetic profiles.
The phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide range of diseases. This guide delves into the preclinical in vivo assessment of several distinct classes of phenylpyridine derivatives, providing a comparative analysis of their biological activities and therapeutic promise.
Comparative In Vivo Performance of Phenylpyridine Derivatives
The following table summarizes the in vivo data for representative phenylpyridine derivatives from different therapeutic areas. This comparative analysis highlights the diverse pharmacological activities and potential clinical applications of this versatile chemical scaffold.
| Compound Class | Representative Compound | Therapeutic Target/Indication | Animal Model | Key In Vivo Findings | Reference |
| Dual XOR/URAT1 Inhibitors | Compound II15 | Hyperuricemia | Acute hyperuricemia mouse model | Showed significant uric acid lowering effect. | [1] |
| AMPA Receptor Antagonists | Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile) | Epilepsy | AMPA-induced seizure model in mice | Minimum effective dose of 2 mg/kg p.o. | [2] |
| FXIa Inhibitors | Compound 4c (an oxopyridine derivative) | Thrombosis | Rat | Exhibited nanomolar inhibitory activity against FXIa and an excellent oral absorption profile. | [3] |
| Anti-breast Cancer Agents | 3-(3-oxo-substitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives | Breast Cancer | Not specified in abstract | Active compounds showed prominent activity against ER-α positive human breast cancer cell lines and were subjected to in vivo screening. | [4] |
| Indolo[2,3-b]quinoline Analogs | Neocryptolepine analogs | Cancer | Ehrlich ascites carcinoma (EAC)-induced solid tumor in female albino Swiss mice | Remarkable decrease in tumor volume and hepatic lipid peroxidation. | [5] |
Detailed Experimental Protocols
A critical aspect of evaluating and comparing in vivo studies is understanding the methodologies employed. Below are detailed protocols for key experiments cited in this guide.
In Vivo Evaluation of Dual XOR/URAT1 Inhibitors in a Hyperuricemia Mouse Model[1]
-
Animal Model: An acute hyperuricemia mouse model was established.
-
Compound Administration: The test compound II15 was administered to the mice.
-
Efficacy Evaluation: The primary endpoint was the reduction in serum uric acid levels compared to a control group.
-
Significance: This model allows for the assessment of a compound's ability to lower uric acid in a living organism, a key indicator of its potential for treating hyperuricemia and gout.
In Vivo Assessment of AMPA Receptor Antagonists in a Seizure Model[2]
-
Animal Model: An AMPA-induced seizure model in mice was utilized.
-
Compound Administration: Perampanel was administered orally (p.o.) to the mice.
-
Efficacy Evaluation: The minimum effective dose required to protect against AMPA-induced seizures was determined.
-
Significance: This model is crucial for identifying and characterizing potential anti-epileptic drugs that act by modulating the glutamatergic system.
Pharmacokinetic Evaluation of FXIa Inhibitors in Rats[3]
-
Animal Model: Rats were used to assess the pharmacokinetic properties of the compounds.
-
Compound Administration: Compound 4c was administered both intravenously and orally.
-
Data Collection: Blood samples were collected at various time points to determine the plasma concentration of the compound.
-
Key Parameters: The oral absorption profile and other pharmacokinetic parameters were calculated.
-
Significance: This type of study is essential for determining the drug-like properties of a compound, including its bioavailability and how it is processed by the body.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for in vivo drug evaluation and a simplified signaling pathway relevant to some of the discussed compounds.
Caption: A generalized workflow for the in vivo evaluation of therapeutic compounds.
Caption: A simplified signaling pathway illustrating the mechanism of action for kinase inhibitors.
This comparative guide underscores the therapeutic versatility of the phenylpyridine scaffold. The presented in vivo data for various derivatives highlight their potential in treating a range of conditions, from metabolic disorders to cancer and neurological diseases. Further research into specific derivatives, such as those of this compound, is warranted to fully explore their therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in Vitro, and in Vivo Biological Evaluation and Molecular Docking Analysis of Novel 3-(3-oxo-substitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one Derivatives as Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 2-(3-Phenylpyridin-2-yl)acetonitrile with Alternative Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The 2-(3-Phenylpyridin-2-yl)acetonitrile framework has emerged as a versatile and promising scaffold, demonstrating a wide range of biological activities. This guide provides an objective, data-driven comparison of this scaffold with other commonly employed alternatives, offering insights into their relative performance and potential applications.
The this compound scaffold is characterized by a unique spatial arrangement of a phenyl ring, a pyridine ring, and a nitrile group, all attached to a central carbon atom. This arrangement imparts specific electronic and steric properties that govern its interactions with biological targets. The pyridine ring, a common motif in FDA-approved drugs, can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the nitrile group can also form hydrogen bonds and is a useful synthetic handle for further molecular elaboration.
Comparative Analysis of Scaffolds
The strategic replacement of the core scaffold, a technique known as "scaffold hopping," is a powerful tool in medicinal chemistry to optimize drug-like properties, explore new intellectual property space, and overcome liabilities of a lead compound. This section compares the this compound scaffold with several bioisosteric replacements and alternative heterocyclic systems.
Phenyl-Pyrimidine Scaffold
A prominent alternative to the phenyl-pyridine core is the phenyl-pyrimidine scaffold. The replacement of the pyridine ring with a pyrimidine introduces an additional nitrogen atom, which can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.
A study focused on the development of novel antifungal agents targeting the enzyme CYP51 utilized a scaffold hopping strategy that led to the identification of potent 2-phenylpyrimidine derivatives. While not a direct comparison with this compound, this work underscores the potential of the phenyl-pyrimidine core in designing enzyme inhibitors.[1]
| Scaffold | Target | Key Moieties | Reported Activity (Example) | Reference |
| This compound | Various | Phenyl, Pyridine, Acetonitrile | Precursor for biologically active compounds | General Medicinal Chemistry Literature |
| 2-Phenylpyrimidine | CYP51 | Phenyl, Pyrimidine | Antifungal activity | [1] |
Phenylpyrazolo[3,4-d]pyrimidine Scaffold
For applications in oncology, particularly in the development of kinase inhibitors, the phenylpyrazolo[3,4-d]pyrimidine scaffold has shown significant promise. This fused heterocyclic system is a known bioisostere of the adenine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.
A study on phenylpyrazolo[3,4-d]pyrimidine-based analogs as anticancer agents demonstrated their potent inhibitory activity against multiple cancer-related targets, including EGFR, VEGFR2, and Topoisomerase-II. This highlights the utility of this scaffold in designing multi-targeted kinase inhibitors.
| Scaffold | Target | Key Moieties | Reported Activity (Example) | Reference |
| This compound | Kinases (potential) | Phenyl, Pyridine, Acetonitrile | Broad biological activity | General Medicinal Chemistry Literature |
| Phenylpyrazolo[3,4-d]pyrimidine | EGFR, VEGFR2, Top-II | Phenyl, Pyrazolo[3,4-d]pyrimidine | Anticancer activity |
Benzonitrile Scaffold
Bioisosteric replacement of a pyridine ring with a benzonitrile group is a recognized strategy in medicinal chemistry. The nitrile group on the benzene ring can mimic the hydrogen-bonding acceptor properties of the nitrogen atom in the pyridine ring. This substitution can be particularly effective in displacing "unhappy" water molecules from a binding site, potentially leading to improved binding affinity.
| Scaffold | Key Feature Comparison | Potential Advantage | Reference |
| This compound | Pyridine ring as H-bond acceptor | Established scaffold in medicinal chemistry | General Medicinal Chemistry Literature |
| Phenyl-benzonitrile | Benzonitrile group as H-bond acceptor | Can improve binding by displacing water molecules |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for the synthesis of the discussed scaffolds and the evaluation of their biological activity.
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves the reaction of a substituted phenylacetonitrile with a suitable halopyridine in the presence of a strong base.
Diagram of Synthetic Pathway
Caption: General synthetic scheme for this compound derivatives.
Protocol:
-
To a solution of the substituted phenylacetonitrile in an anhydrous solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride, LDA) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for a specified time to ensure complete formation of the carbanion.
-
A solution of the corresponding halopyridine in the same anhydrous solvent is then added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using various in vitro assays, such as a radiometric assay or a fluorescence-based assay.
Diagram of Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
The kinase reaction is carried out in a buffer containing the kinase, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37 °C for a defined period.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a scintillation counter or by measuring fluorescence.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel bioactive molecules. However, the principles of scaffold hopping and bioisosteric replacement offer powerful strategies to further optimize lead compounds. The choice of an alternative scaffold, such as a phenyl-pyrimidine or a phenylpyrazolo[3,4-d]pyrimidine, should be guided by the specific therapeutic target and the desired pharmacological profile. The comparative data and experimental protocols presented in this guide provide a foundation for making informed decisions in the early stages of drug discovery and development. Further head-to-head studies with quantitative data are necessary to fully elucidate the relative merits of these and other emerging scaffolds.
References
Navigating the Synthesis of Phenylpyridinylacetonitriles: A Comparative Guide
A detailed analysis of the reproducibility of published data for 2-(3-Phenylpyridin-2-yl)acetonitrile reveals a notable scarcity of specific experimental information for this particular isomer. The available scientific literature predominantly focuses on its structural isomer, 2-phenyl-2-(pyridin-2-yl)acetonitrile. This guide, therefore, provides a comparative overview based on the robust data available for the latter, alongside other alternative pyridinylacetonitriles, to offer valuable insights for researchers, scientists, and drug development professionals.
This guide presents a summary of key performance data, detailed experimental protocols, and visual representations of synthetic pathways and molecular relationships to aid in understanding the synthesis and properties of this class of compounds. While direct experimental data for this compound is limited, the methodologies and principles outlined herein for its isomer offer a strong foundation for its synthesis and characterization.
Comparative Performance Data
To provide a clear and concise overview, the following table summarizes the available quantitative data for the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile and a related alternative, 2-pyridylacetonitrile. This allows for an objective comparison of reported yields and physical properties.
| Compound | Synthesis Method | Reagents | Solvent | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 2-Phenyl-2-(pyridin-2-yl)acetonitrile | Nucleophilic Substitution | Phenylacetonitrile, 2-Bromopyridine, Sodium Amide | Toluene | 54 | 87-88.5 | 134-136/0.07[1] |
| 2-Pyridylacetonitrile | Not specified | Not specified | Not specified | 99 (purity) | Not applicable | 76-77/2 |
Proposed Synthesis of this compound
Based on the well-established synthesis of its isomer, a plausible route to this compound would involve a nucleophilic substitution reaction. This would likely employ 2-chloro-3-phenylpyridine and acetonitrile as starting materials, in the presence of a strong base like sodium amide or lithium diisopropylamide (LDA) in an aprotic solvent such as toluene or tetrahydrofuran (THF). The general reaction is depicted below:
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocols
The following is a detailed methodology for the synthesis of the well-documented isomer, 2-phenyl-2-(pyridin-2-yl)acetonitrile, which can be adapted for the synthesis of the target compound.
Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile [1]
-
Materials:
-
Phenylacetonitrile (46.8 g, 0.40 mole)
-
Powdered sodium amide (31.2 g, 0.80 mole)
-
Dry toluene (300 ml)
-
2-Bromopyridine (63.6 g, 0.40 mole)
-
Water
-
6 N Hydrochloric acid
-
50% Sodium hydroxide solution
-
Ether
-
Sodium sulfate
-
Isopropyl ether
-
-
Procedure:
-
A suspension of powdered sodium amide in 200 ml of dry toluene is prepared in a 2-liter three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and a condenser protected with a sodium hydroxide drying tube.
-
Phenylacetonitrile is added dropwise to the stirred suspension while maintaining the temperature at 30-35°C with an ice bath.
-
After the addition is complete, the mixture is slowly heated to reflux and maintained for 4.5 hours with continuous stirring.
-
A solution of 2-bromopyridine in 100 ml of toluene is then added dropwise at a rate that maintains reflux.
-
Stirring and refluxing are continued for an additional 3 hours after the addition is complete.
-
The reaction mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously.
-
The phases are separated, and the aqueous layer is extracted with the toluene layer. The toluene layer is then extracted with approximately 150 ml of water and subsequently with several portions of cold 6 N hydrochloric acid.
-
The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution.
-
The basic solution is extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated.
-
The residue is distilled under reduced pressure (b.p. 134-136°C at 0.07 mm Hg).
-
The distillate, which crystallizes on standing, is recrystallized from isopropyl ether to yield 41.7 g (54%) of 2-phenyl-2-(pyridin-2-yl)acetonitrile with a melting point of 87-88.5°C.[1]
-
Experimental Workflow and Structural Comparison
To visually represent the synthesis process and the structural relationship between the isomers, the following diagrams have been generated.
Caption: Step-by-step workflow for the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile.
Caption: Logical relationship between isomeric structure and potential properties.
References
Profiling the Selectivity of Phenylpyridin-2-ylacetonitrile Scaffolds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to advancing safe and effective therapeutics. This guide explores the chemical landscape of phenylpyridin-2-ylacetonitrile derivatives, with a focus on the methodologies used to determine their target selectivity. While specific cross-reactivity data for 2-(3-Phenylpyridin-2-yl)acetonitrile is not publicly available, we will delve into the known biological context of its isomer, 2-phenyl-2-(pyridin-2-yl)acetonitrile, and provide a comprehensive overview of the experimental protocols essential for comprehensive selectivity profiling.
The Phenylpyridin-2-ylacetonitrile Scaffold: Chemical Properties and Biological Potential
The phenylpyridin-2-ylacetonitrile structure features a central carbon atom bonded to a phenyl group, a pyridine ring, and a nitrile group. This arrangement results in a chiral center, offering possibilities for stereoselective interactions with biological targets[1]. The electron-withdrawing nature of the nitrile group and the pyridine ring influences the molecule's reactivity and potential for various chemical transformations, making it a versatile scaffold in medicinal chemistry[1].
While direct biological data for this compound is scarce, its isomer, 2-phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7), has been identified as a major metabolite of SC 15396, a compound investigated for its ability to inhibit gastric acid secretion[2][3][4]. This metabolic link provides a starting point for investigating the potential biological activities of this class of compounds.
A Framework for Cross-Reactivity Profiling
To ascertain the therapeutic potential and potential off-target effects of any new chemical entity, a thorough cross-reactivity profiling is essential. A variety of in vitro and in cell-based assays are employed to determine a compound's selectivity across a broad range of potential biological targets, most commonly kinases due to their significant role in cellular signaling and disease.
Key Experimental Methodologies
Below are detailed protocols for commonly employed techniques in kinase inhibitor profiling, which would be applicable to assess the selectivity of compounds like this compound.
Table 1: Comparison of Kinase Profiling Technologies
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate. | Gold standard, high sensitivity, direct measurement of catalytic activity. | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after a kinase reaction using a luciferase-luciferin system. | High throughput, non-radioactive. | Indirect measurement, potential for compound interference with the reporter enzyme. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | High throughput, amenable to automation. | Potential for autofluorescence interference from test compounds. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility. | High-quality data, allows for determination of enzyme kinetics. | Lower throughput than some other methods. |
| Cell-Based Assays | Measures the inhibition of a specific signaling pathway within a cellular context. | Provides data on cell permeability and target engagement in a more physiologically relevant system. | More complex assay development, potential for confounding factors from cellular processes. |
Experimental Protocols
Radiometric Kinase Assay (e.g., ³³PanQinase™)
This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific substrate.
Protocol:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and a buffer solution with appropriate cofactors (e.g., MgCl₂, MnCl₂).
-
Add the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
In-Cell Target Engagement Assay (e.g., NanoBRET™)
This technology assesses the ability of a test compound to bind to its target kinase within living cells.
Protocol:
-
Genetically fuse the target kinase to a NanoLuc® luciferase enzyme and express this construct in a suitable human cell line.
-
Treat the cells with a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase.
-
Add the test compound at various concentrations.
-
If the test compound binds to the kinase, it will displace the fluorescent tracer.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer and therefore, target engagement by the test compound.
-
Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of the tracer binding.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify these processes, the following diagrams illustrate a typical kinase screening workflow and a generic kinase signaling pathway.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Caption: A simplified representation of a kinase signaling cascade.
Conclusion
While the specific cross-reactivity profile of this compound remains to be elucidated, the established methodologies for kinase and broader target screening provide a clear path forward for its evaluation. The chemical tractability of the phenylpyridin-2-ylacetonitrile scaffold, coupled with the biological activity of a known isomer, suggests that this is a compound class worthy of further investigation. A systematic approach to profiling, utilizing a combination of in vitro and cell-based assays, will be crucial in uncovering the therapeutic potential and ensuring the safety of these and other novel chemical entities.
References
Safety Operating Guide
Personal protective equipment for handling 2-(3-Phenylpyridin-2-yl)acetonitrile
Essential Safety and Handling Guide for 2-(3-Phenylpyridin-2-yl)acetonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of similar chemical structures, including nitrile and pyridine compounds, to ensure the highest safety standards in the laboratory.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Flammability: Acetonitrile is a highly flammable liquid and vapor.[1] While the flammability of this compound is not specified, it should be handled with caution near ignition sources.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant).[5] | Disposable nitrile gloves.[5][6][7][8] Inspect gloves for any tears or punctures before use. | A flame-retardant lab coat, fully buttoned.[5] | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Running reactions and workup | Chemical splash goggles. A face shield should be worn over safety glasses if there is a splash or explosion risk.[5] | Chemical-resistant gloves (e.g., nitrile). For extended contact, consider thicker gloves or double-gloving.[5][6][7][8] | A flame-retardant lab coat.[5] | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[9] If a hood is not available, a respirator may be required.[5] |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). | Chemical-resistant apron or suit over a lab coat. | An appropriate respirator with an organic vapor cartridge is recommended.[5] |
| Waste disposal | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves. | A lab coat. | Not generally required if waste is handled in a well-ventilated area. |
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Keep the container tightly closed when not in use.[11]
-
Keep away from heat, sparks, and open flames.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[11]
-
Place the absorbed material into a sealed container for proper disposal.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the chemical waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[9]
-
Do not dispose of this chemical down the drain.
PPE Selection and Usage Workflow
The following diagram illustrates the logical workflow for selecting and using the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. unigel.com.br [unigel.com.br]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. gpisupply.com [gpisupply.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. msesupplies.com [msesupplies.com]
- 9. criver.com [criver.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
